L-368,899
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H42N4O5S2 |
|---|---|
分子量 |
554.8 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(1S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide |
InChI |
InChI=1S/C26H42N4O5S2/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31)/t20?,21-,23?,26+/m0/s1 |
InChI 键 |
MWIASLNTAGRGGA-OTALZHNTSA-N |
手性 SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CCC(C3(C)C)CC4NC(=O)[C@H](CCS(=O)(=O)C)N |
规范 SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N |
同义词 |
1-(((7,7-dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine L 368,899 L 368899 L-368,899 L-368899 |
产品来源 |
United States |
Foundational & Exploratory
L-368,899: A Technical Guide to its Mechanism of Action on Oxytocin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 is a potent, non-peptide, and selective antagonist of the oxytocin receptor (OTR). Originally developed in the 1990s as a potential agent to manage preterm labor, its pharmacokinetic profile in primates limited this application.[1][2] However, its ability to cross the blood-brain barrier and its high selectivity for the OTR have established this compound as an invaluable tool in neuroscience research.[3][4] It is widely used to investigate the central roles of oxytocin in modulating social behaviors, such as pair bonding, maternal care, and social recognition.[1][3][5] This document provides a comprehensive technical overview of the mechanism of action of this compound, presenting quantitative binding and functional data, detailed experimental protocols, and visualizations of the relevant biological pathways and laboratory workflows.
Core Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the oxytocin receptor, which is a G-protein coupled receptor (GPCR).[6][7] In its native state, the binding of the endogenous hormone oxytocin (OT) to the OTR activates a Gq/11 protein.[2][8] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This sharp increase in intracellular Ca2+ concentration is the primary driver for many of oxytocin's physiological effects, including myometrial contractions in the uterus.[2][8]
This compound exerts its effect by binding directly to the oxytocin receptor, thereby physically obstructing the binding of oxytocin.[6] This blockade prevents the conformational change in the receptor necessary for G-protein activation and the subsequent downstream signaling cascade.[6] Consequently, the production of IP3 and the mobilization of intracellular calcium are inhibited, effectively antagonizing the physiological responses to oxytocin.
References
- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist this compound for Coyote Receptors [digitalcommons.usu.edu]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
L-368,899: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor. Originally developed in the 1990s by Merck for the potential management of preterm labor, its journey has pivoted towards becoming an invaluable tool in neuroscience research. Its ability to cross the blood-brain barrier has enabled extensive investigation into the central roles of oxytocin in social behaviors. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and key experimental data of this compound.
Discovery and Development History
This compound emerged from a targeted screening program at Merck aimed at identifying non-peptide oxytocin receptor antagonists for the prevention of preterm labor.[1] The development of an orally active agent was a primary objective to offer a more convenient treatment option.
Development Timeline:
-
Early 1990s: this compound was synthesized and identified as a potent and selective oxytocin receptor antagonist through a medicinal chemistry program.[1]
-
Preclinical Studies: Extensive in vitro and in vivo studies in animal models, including rats, dogs, and chimpanzees, demonstrated its efficacy as an oxytocin antagonist and its oral bioavailability.[1][2] It was shown to be effective in inhibiting both oxytocin-stimulated and spontaneous uterine contractions in pregnant rhesus monkeys.[1]
-
Phase I Clinical Trials: this compound advanced to Phase I human studies, where it was found to be generally well-tolerated when administered intravenously and demonstrated significant plasma levels after oral administration.[1][2] The compound effectively blocked oxytocin-stimulated uterine activity in postpartum women.[1]
-
Shift in Focus: Despite its promising tocolytic activity, its utility for preventing preterm labor was considered limited due to factors such as suboptimal oral bioavailability and pharmacokinetics in primates.[3]
-
Repurposing in Neuroscience: Recognizing its ability to penetrate the central nervous system, researchers began utilizing this compound as a pharmacological tool to investigate the role of central oxytocin systems in various behaviors.[3] It has since become one of the most commonly used drugs in animal research for the selective blockade of neural oxytocin receptors after peripheral delivery.[3]
Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling pathway activated by oxytocin binding to its receptor is the Gq/11 pathway.
Oxytocin Receptor Signaling Pathway
Upon activation by oxytocin, the OTR couples to the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), triggers a cascade of downstream events, including smooth muscle contraction.[4][5] this compound competitively binds to the OTR, preventing oxytocin from initiating this signaling cascade.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Receptor Binding Affinity (IC50, nM)
| Species | Tissue/Receptor | Oxytocin Receptor | Vasopressin V1a Receptor | Vasopressin V2 Receptor | Reference(s) |
| Rat | Uterus | 8.9 | 370 | 570 | [6] |
| Human | Uterus | 26 | - | - | [6] |
| Coyote | Brain | 12.38 (Ki) | 511.6 (Ki) | - | [3] |
Table 2: In Vivo Efficacy
| Species | Assay | Parameter | Value | Reference(s) |
| Rat | Oxytocin-induced uterine contractions | ED50 (i.v.) | 0.35 mg/kg | [6] |
Table 3: Pharmacokinetic Parameters
| Species | Dose | Route | Bioavailability (%) | t1/2 (hr) | Plasma Clearance (mL/min/kg) | Vdss (L/kg) | Reference(s) |
| Rat (female) | 25 mg/kg | p.o. | - | - | - | - | [2] |
| Rat (male) | 25 mg/kg | p.o. | 41 | - | - | - | [2] |
| Rat | 1, 2.5, 10 mg/kg | i.v. | - | ~2 | 23-36 | 2.0-2.6 | [2] |
| Dog | 5 mg/kg | p.o. | 17 | - | - | - | [2] |
| Dog | 33 mg/kg | p.o. | 41 | - | - | - | [2] |
| Dog | 1, 2.5, 10 mg/kg | i.v. | - | ~2 | 23-36 | 3.4-4.9 | [2] |
Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
This protocol is a representative method for determining the binding affinity of this compound to the oxytocin receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the oxytocin receptor.
Materials:
-
Tissue homogenates expressing oxytocin receptors (e.g., rat or human uterine tissue, or transfected cell lines).
-
Radiolabeled oxytocin receptor ligand (e.g., [³H]oxytocin or ¹²⁵I-ornithine vasotocin analog).[3]
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes containing the receptors. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add a constant amount of membrane preparation to each well.
-
Add a fixed concentration of the radioligand (typically at or near its Kd value).
-
Add increasing concentrations of this compound to compete with the radioligand for binding to the receptor.
-
To determine non-specific binding, add a high concentration of unlabeled oxytocin to a separate set of wells.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Uterine Contraction Assay
This protocol is a representative method for assessing the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions.[7][8]
Objective: To determine the dose-dependent inhibitory effect of this compound on oxytocin-induced uterine contractions in anesthetized rats.
Materials:
-
Female Sprague-Dawley rats, estrogen-primed.
-
Anesthetic (e.g., pentobarbital).
-
Oxytocin solution.
-
This compound solution for intravenous administration.
-
Intrauterine balloon catheter connected to a pressure transducer.
-
Data acquisition system.
Procedure:
-
Animal Preparation: Anesthetize an estrogen-primed female rat. Insert an intrauterine balloon catheter into one uterine horn to monitor changes in uterine pressure. Cannulate a jugular vein for intravenous administration of compounds.
-
Baseline Measurement: Record baseline uterine activity for a stabilization period.
-
Oxytocin Challenge: Administer a bolus injection of oxytocin to induce a consistent contractile response.
-
This compound Administration: Once a stable response to oxytocin is established, administer a single intravenous dose of this compound.
-
Post-Treatment Oxytocin Challenge: At a set time point after this compound administration, re-challenge the animal with the same dose of oxytocin.
-
Data Recording: Continuously record the uterine pressure throughout the experiment.
-
Data Analysis: Quantify the uterine contractile response by calculating the area under the curve (AUC) of the pressure recording for a defined period following each oxytocin injection. Express the response after this compound administration as a percentage of the pre-treatment response. Determine the dose of this compound that causes a 50% reduction in the oxytocin-induced response (ED50).
Conclusion
This compound has a rich history, from its development as a potential tocolytic agent to its current prominent role as a research tool in behavioral neuroscience. Its well-characterized pharmacology, including its selectivity for the oxytocin receptor and its ability to cross the blood-brain barrier, makes it an indispensable compound for elucidating the complex functions of the central oxytocin system. This technical guide provides a comprehensive overview of the key data and methodologies associated with this compound, serving as a valuable resource for researchers in the field.
References
- 1. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DigitalCommons@USU - Student Research Symposium: Comparing this compound and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 7. journals.physiology.org [journals.physiology.org]
- 8. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
L-368,899: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 is a potent, selective, and non-peptide antagonist of the oxytocin receptor (OXTR).[1][2][3][4][5] Originally developed in the 1990s by Merck for the potential prevention of preterm labor, its clinical utility for this indication was limited due to suboptimal oral bioavailability and pharmacokinetics in primates.[6][7][8] However, this compound has since become an invaluable tool in neuroscience research. Its ability to cross the blood-brain barrier allows for the selective blockade of central oxytocin receptors following peripheral administration, enabling researchers to investigate the role of the oxytocin system in a wide array of social behaviors.[6][9][10][11] This guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding to the OXTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades. The oxytocin receptor is known to couple to Gαq and Gαi proteins, leading to the activation of multiple intracellular pathways, including the phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways.[1][2][6][12] By blocking these pathways, this compound effectively inhibits the physiological and behavioral effects mediated by oxytocin.
Quantitative Data
The following tables summarize the key in vitro binding affinities and in vivo pharmacokinetic parameters of this compound across various species.
In Vitro Binding Affinity and Selectivity
| Species | Receptor | Parameter | Value (nM) | Reference |
| Rat (uterus) | Oxytocin Receptor | IC50 | 8.9 | [1][2][4][5] |
| Human (uterus) | Oxytocin Receptor | IC50 | 26 | [2][4] |
| Coyote | Oxytocin Receptor | Ki | 12.38 | [6][10] |
| Coyote | Vasopressin V1a Receptor | Ki | 511.6 | [6] |
| General | Vasopressin V1a Receptor | IC50 | 370 | [1][5] |
| General | Vasopressin V2 Receptor | IC50 | 570 | [1][5] |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.
In Vivo Pharmacokinetics
| Species | Administration | Dose | t1/2 (hr) | CL (ml/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) | Reference |
| Rat | Intravenous | 1, 2.5, 10 mg/kg | ~2 | 23-36 | 2.0-2.6 | N/A | [11][12] |
| Rat (female) | Oral | 5 mg/kg | - | - | - | 14 | [4][11][12] |
| Rat (male) | Oral | 5 mg/kg | - | - | - | 18 | [4][11][12] |
| Rat (male) | Oral | 25 mg/kg | - | - | - | 41 | [11][12] |
| Dog | Intravenous | 1, 2.5, 10 mg/kg | ~2 | 23-36 | 3.4-4.9 | N/A | [11][12] |
| Dog | Oral | 5 mg/kg | - | - | - | 17 | [11][12] |
| Dog | Oral | 33 mg/kg | - | - | - | 41 | [11][12] |
| Coyote | Intramuscular | 3 mg/kg | - | - | - | - | [6][10] |
t1/2: Half-life. CL: Clearance. Vdss: Volume of distribution at steady state.
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway Blockade by this compound
Caption: this compound competitively antagonizes the oxytocin receptor, blocking downstream signaling.
General Experimental Workflow for Behavioral Studies
Caption: A typical workflow for investigating the effects of this compound on social behavior.
Experimental Protocols
In Vivo Study of Social Rank in Mice
This protocol is adapted from studies investigating the role of oxytocin in social dominance hierarchies.[9]
1. Animals:
-
Adult male C57BL/6J mice, group-housed (e.g., 4 per cage) to allow for the establishment of social hierarchies.
2. Materials:
-
This compound (e.g., from Tocris Bioscience).
-
Vehicle (e.g., sterile saline).
-
Tube test apparatus (a clear acrylic tube, approximately 30 cm long with a 3 cm internal diameter).
-
Standard mouse cages.
3. Procedure:
-
Habituation and Training:
-
Habituate mice to the tube test apparatus for several days by allowing them to freely explore and pass through the tube.
-
Conduct training trials where mice from different home cages are released at opposite ends of the tube. The "loser" is the mouse that first backs out of the tube.
-
-
Determining Social Rank:
-
After habituation, conduct a round-robin tournament within each home cage to establish a stable social rank (1st, 2nd, 3rd, 4th). The rank is determined by the number of wins.
-
-
Drug Administration:
-
Dissolve this compound in saline to the desired concentration (e.g., 10 mg/kg).
-
Administer this compound or vehicle via intraperitoneal (IP) injection to the subject mouse (e.g., the highest-ranking mouse) approximately 30 minutes before testing.
-
-
Testing:
-
Repeat the tube test to assess if the administration of this compound alters the established social hierarchy.
-
-
Data Analysis:
-
Record the winner and loser of each bout.
-
Compare the win/loss ratios and changes in social rank between the this compound and vehicle-treated groups using appropriate statistical tests (e.g., chi-square test, paired t-test).
-
Pharmacokinetic Study in Coyotes
This protocol provides a framework for determining the central nervous system penetration of this compound.[6][10]
1. Animals:
-
Captive adult coyotes (Canis latrans).
2. Materials:
-
This compound.
-
Sterile saline for injection.
-
Anesthetic agents (e.g., ketamine and xylazine).
-
Equipment for cerebrospinal fluid (CSF) and blood collection.
-
Liquid chromatography-mass spectrometry (LC-MS) for drug quantification.
3. Procedure:
-
Drug Preparation and Administration:
-
Formulate this compound in saline for intramuscular (IM) injection at a dose of 3 mg/kg.
-
-
Sample Collection:
-
Anesthetize the coyote.
-
Collect baseline blood and CSF samples.
-
Administer this compound via IM injection.
-
Collect paired blood and CSF samples at multiple time points post-injection (e.g., 15, 30, 45, 60, 90 minutes).
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma and CSF samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma and CSF using a validated LC-MS method.
-
-
Data Analysis:
-
Plot the concentration of this compound in plasma and CSF over time to determine the pharmacokinetic profile, including the time to maximum concentration (Tmax) and elimination half-life.
-
Competitive Binding Assay
This in vitro protocol is used to determine the binding affinity and selectivity of this compound for the oxytocin receptor.[6]
1. Materials:
-
Brain tissue from the species of interest, sectioned on a cryostat.
-
This compound.
-
Radioligand specific for the oxytocin receptor (e.g., 125I-ornithine vasotocin analog, 125I-OVTA).
-
Radioligand specific for the vasopressin V1a receptor (e.g., 125I-linear vasopressin antagonist, 125I-LVA) for selectivity testing.
-
Incubation buffers and wash solutions.
-
Phosphor imaging screens or autoradiography film.
-
Densitometry software for quantification.
2. Procedure:
-
Tissue Preparation:
-
Mount frozen brain sections onto microscope slides.
-
-
Competitive Binding:
-
Incubate the tissue sections with a constant concentration of the radioligand (e.g., 125I-OVTA) and increasing concentrations of this compound (the competitor).
-
For selectivity, perform a parallel experiment using the V1a receptor radioligand (125I-LVA).
-
-
Washing and Drying:
-
Wash the slides to remove unbound radioligand.
-
Dry the slides thoroughly.
-
-
Imaging:
-
Expose the slides to a phosphor imaging screen or autoradiography film.
-
-
Data Analysis:
-
Quantify the optical density of the radioligand binding in different brain regions.
-
Generate competition curves by plotting the percentage of radioligand binding against the concentration of this compound.
-
Calculate the IC50 and Ki values from the competition curves to determine the binding affinity and selectivity of this compound.
-
Conclusion
This compound remains a cornerstone in the pharmacological toolkit for neuroscience research focused on the oxytocin system. Its proven ability to antagonize central oxytocin receptors following systemic administration provides a powerful method for elucidating the causal role of oxytocin in complex social behaviors. This guide offers a foundational understanding of its properties and application, serving as a valuable resource for researchers designing and interpreting experiments with this critical compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 6. The Oxytocin Receptor: From Intracellular Signaling to Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trainorlab.ucdavis.edu [trainorlab.ucdavis.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
L-368,899: A Comprehensive Technical Guide to a Selective Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 is a potent, non-peptide, and selective antagonist of the oxytocin receptor (OTR).[1][2] Originally investigated for its potential in preventing premature labor, it has since become a valuable pharmacological tool in neuroscience research to elucidate the role of the oxytocin system in various social behaviors.[2] This technical guide provides an in-depth overview of this compound, including its binding affinity, selectivity, mechanism of action, and detailed experimental protocols for its characterization.
Chemical Properties
| Property | Value |
| IUPAC Name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide |
| Molecular Formula | C26H42N4O5S2 |
| Molecular Weight | 554.77 g/mol |
| CAS Number | 148927-60-0 |
Pharmacological Profile
Binding Affinity and Selectivity
This compound exhibits high affinity for the oxytocin receptor and significant selectivity over the structurally related vasopressin (AVP) receptors, V1a and V2. This selectivity is crucial for specifically targeting the oxytocinergic system in experimental settings.
| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| Oxytocin (OTR) | Rat (uterus) | Radioligand Binding | IC50 | 8.9 | [3] |
| Human (uterus) | Radioligand Binding | IC50 | 26 | [3] | |
| Coyote | Radioligand Binding | Ki | 12.38 | [2] | |
| Vasopressin V1a | Human | Radioligand Binding | IC50 | 370 | |
| Coyote | Radioligand Binding | Ki | 511.6 | [2] | |
| Vasopressin V2 | Human | Radioligand Binding | IC50 | 570 |
Functional Antagonism
In functional assays, this compound effectively antagonizes oxytocin-induced physiological responses. The pA2 value, a measure of antagonist potency, further quantifies its inhibitory activity.
| Assay | Species | Parameter | Value | Reference |
| Oxytocin-induced uterine contraction | Rat (isolated) | pA2 | 8.9 | [4][5] |
Mechanism of Action and Signaling Pathways
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon activation by oxytocin, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes, including smooth muscle contraction. This compound acts as a competitive antagonist at the oxytocin receptor, blocking the binding of oxytocin and thereby inhibiting this downstream signaling cascade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. probechem.com [probechem.com]
An In-depth Technical Guide to the Chemical Structure of L-368,899
This guide provides a comprehensive technical overview of the chemical structure, properties, and mechanism of action of L-368,899, a potent and selective non-peptide oxytocin receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental context, and visualization of its biological pathways.
Chemical Identity and Physicochemical Properties
This compound is a synthetic, non-peptide molecule that has been instrumental in the study of the oxytocin system due to its high affinity and selectivity for the oxytocin receptor (OTR). Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | (S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-((4-o-tolylpiperazin-1-ylsulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide[1][2] |
| CAS Number | 148927-60-0 (free base)[1] |
| Molecular Formula | C26H42N4O5S2[1][2] |
| Molar Mass | 554.77 g/mol [1] |
| SMILES | CC1(C)[C@@]2(CS(N3CCN(C4=CC=CC=C4C)CC3)(=O)=O)CC[C@@H]1C[C@@H]2NC(--INVALID-LINK--N)=O[1] |
| Appearance | Solid powder |
Biological Activity and Pharmacokinetics
This compound functions as a competitive antagonist of the oxytocin receptor. Its ability to cross the blood-brain barrier has made it a valuable tool for investigating the central effects of oxytocin.[2]
Quantitative Biological Data
| Parameter | Species/Tissue | Value |
| IC50 (OTR) | Rat Uterus | 8.9 nM |
| IC50 (OTR) | Human Uterus | 26 nM |
| IC50 (V1a Receptor) | Human Liver | 370 nM |
| IC50 (V2 Receptor) | Human Kidney | 570 nM |
| Oral Bioavailability | Rat (5 mg/kg) | 14-18% |
| Oral Bioavailability | Dog (5 mg/kg) | 17% |
| Plasma Half-life (t1/2) | Rat, Dog (IV) | ~2 hours[3] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This protocol is a standard method to determine the binding affinity of a compound to its receptor.
-
Membrane Preparation: Membranes from cells or tissues expressing the oxytocin receptor (e.g., rat or human uterus) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-oxytocin) and varying concentrations of the unlabeled competitor compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
In Vivo Antagonism of Oxytocin-Induced Uterine Contractions
This experiment assesses the functional antagonism of this compound in a physiological context.
-
Animal Model: Anesthetized female rats are used.
-
Surgical Preparation: A catheter is placed in the jugular vein for drug administration and a pressure transducer is placed in the uterine horn to measure contractions.
-
Oxytocin Challenge: A continuous infusion of oxytocin is administered to induce regular uterine contractions.
-
This compound Administration: this compound is administered intravenously at various doses.
-
Measurement: The inhibition of the frequency and amplitude of uterine contractions is recorded.
-
Data Analysis: The dose of this compound that causes a 50% reduction in the oxytocin-induced uterine activity (ED50) is calculated.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by blocking the binding of oxytocin to its G-protein coupled receptor (GPCR). This prevents the activation of downstream signaling cascades that are normally initiated by oxytocin.
Caption: Oxytocin receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Determining Antagonist Activity
The logical flow of experiments to characterize a potential antagonist like this compound is depicted below.
Caption: A typical experimental workflow for the characterization of a receptor antagonist.
References
- 1. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Blood-Brain Barrier Permeability of L-368,899
This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of L-368,899, a potent and selective non-peptide oxytocin receptor antagonist. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.
Introduction to this compound and its Significance
This compound is a widely used pharmacological tool for investigating the central effects of oxytocin receptor blockade.[1] Its ability to cross the BBB allows for the study of the role of oxytocin in various centrally mediated processes, including social behaviors, anxiety, and sexual behavior.[2][3] Understanding the extent and mechanisms of its CNS penetration is crucial for the design and interpretation of preclinical and potentially clinical studies. This guide summarizes the key findings from various in vivo and in vitro studies to provide a detailed picture of its BBB permeability characteristics.
Quantitative Data on this compound Permeability
The following tables summarize the available quantitative data regarding the pharmacokinetic properties and CNS distribution of this compound across different species.
Table 1: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose and Route | t½ (hours) | Clearance (mL/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) | Reference |
| Rat (female) | 1, 2.5, 10 mg/kg i.v. | ~2 | 23-36 | 2.0-2.6 | 14 (at 5 mg/kg) | [4] |
| Rat (male) | 1, 2.5, 10 mg/kg i.v. | ~2 | 23-36 | 2.0-2.6 | 18 (at 5 mg/kg) | [4] |
| Dog (female) | 1, 2.5, 10 mg/kg i.v. | ~2 | 23-36 | 3.4-4.9 | 17 (at 5 mg/kg) | [4] |
Table 2: CNS Concentration Data for this compound in Rhesus Monkeys
Following a single 1 mg/kg intravenous injection.
| Time (minutes) | Mean Plasma Concentration (ng/mL) | Mean CSF Concentration (ng/mL) | CSF/Plasma Ratio |
| 15 | 255.5 | - | - |
| 40 | - | ~1.5 | - |
| 80 | - | ~2.5 | - |
| 110 | - | ~4.0 (Peak) | - |
| 130 | - | ~3.5 | - |
| 160 | - | ~3.0 | - |
| 180 | - | ~2.5 | - |
| 255 | Undetectable | ~2.0 | - |
Data extracted from graphical representations in Boccia et al. (2007).[2][3]
Table 3: Brain Tissue Distribution of this compound in Rhesus Monkeys
Concentrations measured 60 minutes after a 1 mg/kg intravenous injection.
| Brain Region | Mean Concentration (ng/g tissue) |
| Hypothalamus | ~100 |
| Orbitofrontal Cortex | ~60 |
| Amygdala | ~50 |
| Hippocampus | ~40 |
| Septum | ~30 |
| Visual Cortex | Not Detectable |
| Parietal Cortex | Not Detectable |
| Caudate | Not Detectable |
| Cerebellum | Not Detectable |
| Brainstem | Not Detectable |
Data extracted from graphical representations in Boccia et al. (2007). The limit of quantification was 12 ng/g.[2][3][5]
Table 4: CNS Pharmacokinetic Data for this compound in Coyotes
Following a single 3 mg/kg intramuscular injection.
| Time (minutes) | Mean Plasma Concentration (ng/mL) | Mean CSF Concentration (ng/mL) |
| 15 | ~200 | ~60 (Peak) |
| 30 | ~400 | ~60 (Peak) |
| 45 | ~600 | ~40 |
| 60 | ~700 | ~30 |
| 90 | ~800 | ~20 |
Data extracted from graphical representations in Freeman et al. (2024).[6]
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
This compound exerts its effects by antagonizing the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically activates Gq/11 proteins, initiating a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). This compound blocks this pathway by preventing the initial binding of oxytocin.
Caption: Antagonism of the Oxytocin Receptor Signaling Pathway by this compound.
Experimental Workflows
The following diagrams illustrate the typical workflows for assessing the BBB permeability of a compound like this compound.
Caption: Workflow for an in vitro blood-brain barrier permeability assay.
Caption: Workflow for an in vivo microdialysis study.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is important to note that while in vivo data for this compound is available, specific in vitro BBB permeability data (e.g., Papp values) has not been published. Therefore, the in vitro protocol is an exemplary procedure based on standard methods.
In Vitro BBB Permeability Assessment (Exemplary Protocol)
This protocol describes a general method for assessing the permeability of a compound like this compound across a cell-based in vitro BBB model, such as murine brain endothelial cells (bEnd.3).[7]
1. Cell Culture and Monolayer Formation:
-
Culture bEnd.3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 1% L-glutamine.
-
Seed the cells onto collagen-coated permeable supports (e.g., Transwell™ inserts with 0.4 µm pores) at a density of approximately 5 x 10⁴ cells/cm².
-
Maintain the cultures for 3-5 days to allow for the formation of a confluent monolayer.
2. Monolayer Integrity Assessment:
-
Measure the Trans-Endothelial Electrical Resistance (TEER) using a voltohmmeter. A TEER value significantly above that of an empty insert (typically >30 Ω·cm²) indicates a tight monolayer.
-
Optionally, assess paracellular permeability using a fluorescent marker like Lucifer Yellow or fluorescein.
3. Permeability Assay:
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Prepare a dosing solution of this compound in the transport buffer at the desired concentration (e.g., 10 µM).
-
Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at various time points (e.g., 15, 30, 60, 90, and 120 minutes). Replace the collected volume with fresh transport buffer.
4. Sample Analysis and Data Calculation:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
5. P-glycoprotein Interaction Assessment (Optional):
-
To investigate if this compound is a substrate for P-glycoprotein (P-gp), perform a bidirectional permeability assay using an MDCK-MDR1 cell line, which overexpresses human P-gp.[8][9][10][11][12]
-
Measure the Papp in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.
In Vivo Brain Microdialysis for Pharmacokinetic Assessment
This protocol outlines a general procedure for in vivo microdialysis in rats to determine the unbound concentration of this compound in the brain and blood.[13][14][15]
1. Animal Preparation and Surgery:
-
Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane.
-
Place the rat in a stereotaxic frame.
-
Implant a guide cannula for a microdialysis probe into the desired brain region (e.g., striatum or hippocampus) based on a stereotaxic atlas.
-
Implant a second microdialysis probe or a catheter into the jugular vein for blood sampling.
-
Secure the cannulas with dental cement and allow the animal to recover for 24-48 hours.
2. Microdialysis Experiment:
-
On the day of the experiment, place the conscious, freely moving rat in a microdialysis bowl.
-
Insert the microdialysis probes into the guide cannulas.
-
Perfuse the probes with artificial cerebrospinal fluid (aCSF) or Ringer's solution at a constant low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow the system to equilibrate for at least 60 minutes.
-
Collect baseline dialysate samples from both brain and blood probes for 30-60 minutes.
-
Administer this compound at the desired dose and route (e.g., 5 mg/kg, intraperitoneally).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for up to 4-6 hours.
3. Sample Analysis and Pharmacokinetic Calculations:
-
Quantify the concentration of this compound in the dialysate samples using a validated LC-MS/MS method.
-
Determine the in vivo recovery of the microdialysis probes using a suitable calibration method (e.g., retrodialysis).
-
Correct the measured dialysate concentrations for probe recovery to obtain the unbound concentrations in the brain extracellular fluid and blood.
-
Plot the unbound concentration-time profiles for brain and blood and perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, and the area under the curve (AUC).
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) as AUCbrain / AUCblood.
Conclusion
The available data strongly indicate that this compound effectively crosses the blood-brain barrier and distributes to specific brain regions known to be rich in oxytocin receptors.[2][3] In vivo studies in non-human primates and coyotes provide valuable quantitative data on its CNS pharmacokinetics.[1][6] However, a notable gap in the public domain is the lack of in vitro BBB permeability data and a definitive characterization of its interaction with efflux transporters such as P-glycoprotein. The exemplary protocols provided in this guide offer a framework for conducting such studies to further elucidate the mechanisms of this compound's CNS penetration. A comprehensive understanding of these properties is essential for the continued use of this compound as a tool in neuroscience research and for the development of novel, centrally acting oxytocin receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. enamine.net [enamine.net]
- 11. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
Initial In Vitro Characterization of L-368,899: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro characterization of L-368,899, a potent and selective non-peptide oxytocin receptor antagonist. The information compiled herein is curated from publicly available research and technical data sheets to support further investigation and application of this compound in drug discovery and development.
Core Compound Profile
This compound is a small molecule antagonist of the oxytocin receptor (OXTR), originally developed for the potential management of preterm labor.[1] It is characterized by its high affinity and selectivity for the OXTR over the structurally related vasopressin receptors (AVPR1a and AVPR2).[2][3] Its ability to be administered orally and penetrate the central nervous system has also made it a valuable tool in neuroscience research to investigate the role of oxytocin in social behaviors.[4]
Quantitative Data Summary
The following tables summarize the in vitro binding affinity and selectivity of this compound for various receptors across different species.
Table 1: Receptor Binding Affinity of this compound
| Species | Tissue/Cell Line | Receptor | Parameter | Value (nM) | Reference(s) |
| Human | Uterus | Oxytocin | IC₅₀ | 26 | [3][5] |
| Rat | Uterus | Oxytocin | IC₅₀ | 8.9 | [2][3][5] |
| Coyote | Brain | Oxytocin | Kᵢ | 12.38 | [4] |
| Human | - | Vasopressin V1a | IC₅₀ | 370 | [2] |
| Human | - | Vasopressin V2 | IC₅₀ | 570 | [2] |
| Coyote | Brain | Vasopressin V1a | Kᵢ | 511.6 | [4] |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.
Table 2: Selectivity Profile of this compound
| Receptor Comparison | Selectivity (fold) | Species | Reference(s) |
| Oxytocin vs. Vasopressin V1a | > 40 | Human | [2] |
| Oxytocin vs. Vasopressin V2 | > 40 | Human | [2] |
| Oxytocin vs. Vasopressin V1a | ~41 | Coyote | [4] |
Experimental Protocols
Radioligand Competition Binding Assay (Adapted from Coyote Brain Tissue Protocol)[4]
This protocol details a competition binding assay to determine the binding affinity (Kᵢ) of this compound for the oxytocin receptor.
3.1.1. Materials and Reagents:
-
Test Compound: this compound
-
Radioligand: ¹²⁵I-ornithine vasotocin analog ([¹²⁵I]OVTA) for OXTR
-
Tissue: Frozen brain tissue sections known to express the target receptor
-
Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
-
Scintillation Fluid
-
Instrumentation: Scintillation counter, cryostat, incubation plates
3.1.2. Procedure:
-
Tissue Preparation: Brain tissue is sectioned on a cryostat at a thickness of 20 µm and thaw-mounted onto microscope slides.
-
Pre-incubation: Slides are pre-incubated in assay buffer for 15 minutes at room temperature to rehydrate the tissue.
-
Competition Incubation: Slides are incubated in a solution containing:
-
A fixed concentration of the radioligand ([¹²⁵I]OVTA).
-
Increasing concentrations of the unlabeled competitor, this compound (e.g., 10⁻¹³ M to 10⁻⁵ M).
-
Incubation is carried out for 60-120 minutes at room temperature to reach equilibrium.
-
-
Washing: Slides are washed multiple times in ice-cold wash buffer to remove unbound radioligand.
-
Detection: The amount of bound radioactivity on the slides is quantified using a scintillation counter or by exposing to phosphor imaging screens.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of this compound that displaces 50% of the radioligand binding. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro Uterine Contraction Assay[3][6]
This functional assay assesses the ability of this compound to antagonize oxytocin-induced contractions in isolated uterine tissue.
3.2.1. Materials and Reagents:
-
Test Compound: this compound
-
Agonist: Oxytocin
-
Tissue: Isolated uterine strips from a suitable animal model (e.g., rat)
-
Physiological Salt Solution: (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Instrumentation: Organ bath system with isometric force transducers.
3.2.2. Procedure:
-
Tissue Preparation: Uterine horns are isolated and longitudinal muscle strips are prepared and mounted in an organ bath containing physiological salt solution.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for at least 60 minutes, with regular washing.
-
Agonist Response: A cumulative concentration-response curve to oxytocin is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Challenge with Agonist: In the continued presence of this compound, a second cumulative concentration-response curve to oxytocin is generated.
-
Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the oxytocin concentration-response curve. The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀, can be calculated to express the potency of this compound.
Visualizations
Signaling Pathway of Oxytocin Receptor and Antagonism by this compound
Caption: Antagonistic action of this compound on the Gq-coupled oxytocin receptor signaling pathway.
Experimental Workflow for Competition Binding Assay
References
- 1. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
L-368,899: A Technical Guide to its Vasopressin Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of L-368,899 against vasopressin receptors. This compound is a non-peptide antagonist of the oxytocin receptor (OTR) and its selectivity over the structurally related vasopressin receptors (V1a, V1b, and V2) is critical for its use as a specific pharmacological tool.[1] This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes key pathways and processes to facilitate a deeper understanding of this compound's pharmacological characteristics.
Quantitative Selectivity Profile of this compound
The following table summarizes the binding affinity (IC₅₀ and Kᵢ values) of this compound for the oxytocin receptor in comparison to the vasopressin V1a and V2 receptors across various species. It is important to note that while quantitative data for the V1b receptor is not widely available in public literature, functional studies suggest that this compound has low affinity for this subtype.
| Receptor | Species | Tissue/System | Parameter | Value (nM) | Selectivity vs. OTR | Reference |
| OTR | Rat | Uterus | IC₅₀ | 8.9 | - | [2] |
| Human | Uterus | IC₅₀ | 26 | - | [2] | |
| V1a | Rat | Liver | IC₅₀ | 370 | ~42-fold | |
| V2 | Rat | Kidney | IC₅₀ | 570 | ~64-fold | |
| V1b | Rat | Primary Pituitary Cells | Functional Antagonism | Low to negligible | Not Quantified | [3] |
Note on V1b Receptor Activity : A study on rat primary pituitary cells, which express the V1b receptor, demonstrated that this compound did not significantly reduce vasopressin-stimulated inositol phosphate (IP) formation.[3] This indicates that this compound is not a potent antagonist at the V1b receptor, a key finding for its selectivity.
Experimental Protocols
The determination of the binding affinity and selectivity of this compound for vasopressin receptors typically involves radioligand binding assays and functional assays.
Radioligand Binding Assay (Competitive Binding)
This method is used to determine the binding affinity (Kᵢ) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor of interest.
1. Membrane Preparation:
-
Tissues or cells expressing the target vasopressin receptor subtype (e.g., rat liver for V1a, rat kidney for V2, or cell lines transfected with the human V1b receptor) are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Competitive Binding Reaction:
-
A constant concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the reaction.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (this compound).
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Assays (Second Messenger Accumulation)
Functional assays measure the ability of an antagonist to inhibit the downstream signaling cascade initiated by an agonist binding to the receptor.
-
For V1a and V1b Receptors (Gq-coupled): These receptors signal through the activation of phospholipase C, leading to the production of inositol phosphates (IPs). A common functional assay measures the accumulation of IPs in response to a V1a/V1b agonist (e.g., Arginine Vasopressin) in the presence of varying concentrations of the antagonist (this compound).
-
For V2 Receptors (Gs-coupled): The V2 receptor signals through the activation of adenylyl cyclase, resulting in the production of cyclic AMP (cAMP). A functional assay for V2 receptor antagonism would measure the inhibition of agonist-induced cAMP accumulation by the antagonist.
Visualizations
This compound Selectivity Profile
Caption: Binding affinity of this compound for OTR vs. vasopressin receptors.
Radioligand Displacement Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Vasopressin Receptor Signaling Pathways
References
A Technical Guide to the Foundational Pharmacodynamics of L-368,899
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational pharmacodynamics of L-368,899, a potent and selective non-peptide antagonist of the oxytocin receptor (OXTR). This compound has been instrumental in elucidating the physiological roles of oxytocin, from its classical effects on uterine contractility to its complex involvement in social behaviors. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Pharmacodynamic Properties
This compound is a competitive antagonist of the oxytocin receptor, demonstrating high affinity and selectivity. Its ability to cross the blood-brain barrier has made it a valuable tool for investigating the central effects of oxytocin.[1][2]
Quantitative Data Summary
The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of this compound across various species and experimental conditions.
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Species/Tissue | Receptor | Parameter | Value (nM) | Reference |
| Rat Uterus | Oxytocin | IC₅₀ | 8.9 | [2][3][4] |
| Human Uterus | Oxytocin | IC₅₀ | 26 | [2][4] |
| Coyote Brain | Oxytocin | Kᵢ | 12.38 | [4] |
| Human Liver | Vasopressin V1a | IC₅₀ | 370 | [4] |
| Human Kidney | Vasopressin V2 | IC₅₀ | 570 | [4] |
| Rat Liver | Vasopressin V1a | IC₅₀ | 890 | [4] |
| Rat Kidney | Vasopressin V2 | IC₅₀ | 2400 | [4] |
| Coyote Brain | Vasopressin V1a | Kᵢ | 870.7 | [4] |
Table 2: In Vivo Potency of this compound
| Species | Assay | Route of Administration | ED₅₀ | Reference |
| Rat | Oxytocin-induced uterine contractions | Intravenous | 0.35 mg/kg | [3] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Parameter | Dose | Route | Value | Reference |
| Rat | t₁/₂ | 1, 2.5, 10 mg/kg | IV | ~2 hr | [3] |
| Dog | t₁/₂ | 1, 2.5, 10 mg/kg | IV | ~2 hr | [3] |
| Rat | Plasma Clearance | 1, 2.5, 10 mg/kg | IV | 23-36 ml/min/kg | [3] |
| Dog | Plasma Clearance | 1, 2.5, 10 mg/kg | IV | 23-36 ml/min/kg | [3] |
| Rat | Vdss | 1, 2.5, 10 mg/kg | IV | 2.0-2.6 L/kg | [3] |
| Dog | Vdss | 1, 2.5, 10 mg/kg | IV | 3.4-4.9 L/kg | [3] |
| Rat (female) | Oral Bioavailability | 5 mg/kg | PO | 14% | [3] |
| Rat (male) | Oral Bioavailability | 5 mg/kg | PO | 18% | [3] |
| Rat (male) | Oral Bioavailability | 25 mg/kg | PO | 41% | [3] |
| Dog | Oral Bioavailability | 5 mg/kg | PO | 17% | [3] |
| Dog | Oral Bioavailability | 33 mg/kg | PO | 41% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize the pharmacodynamics of this compound.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity and selectivity of a compound for its receptor.
Objective: To determine the IC₅₀ and Kᵢ values of this compound for the oxytocin receptor and vasopressin receptors.
General Protocol:
-
Membrane Preparation:
-
Tissues (e.g., uterine smooth muscle, brain tissue) are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand that specifically binds to the receptor of interest (e.g., [³H]oxytocin for OXTR) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
Specific Protocol for Coyote Brain (Autoradiography): [4]
-
Radioligands: ¹²⁵I-ornithine vasotocin analog (¹²⁵I-OVTA) for OXTR and ¹²⁵I-linear vasopressin antagonist (¹²⁵I-LVA) for AVPR1a.
-
Procedure: Frozen coyote brain slices are subjected to competitive binding autoradiography with increasing concentrations of this compound in the presence of a consistent concentration of the respective radioligand.
-
Quantification: Binding density is quantified using a calibrated digital densitometry system to generate competition curves and calculate Kᵢ values.
In Vivo Uterine Contraction Assay
This assay assesses the functional antagonism of the oxytocin receptor in a physiological context.
Objective: To determine the in vivo potency (ED₅₀) of this compound in inhibiting oxytocin-induced uterine contractions.
General Protocol for Rats:
-
Animal Preparation:
-
Female rats in estrus are anesthetized.
-
A cannula is placed in a jugular vein for intravenous administration of compounds.
-
A small, water-filled balloon connected to a pressure transducer is inserted into the uterine horn to monitor intrauterine pressure changes, which reflect uterine contractions.
-
-
Experimental Procedure:
-
A baseline of uterine activity is recorded.
-
Oxytocin is administered intravenously to induce uterine contractions.
-
Once a stable contractile response to oxytocin is established, this compound is administered intravenously at various doses.
-
The inhibitory effect of this compound on the oxytocin-induced contractions is recorded.
-
-
Data Analysis:
-
The dose of this compound that produces a 50% reduction in the oxytocin-induced uterine contractile response is determined and expressed as the ED₅₀.
-
Signaling Pathways and Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication in science. The following diagrams were generated using the DOT language to illustrate key aspects of this compound pharmacodynamics.
Caption: Oxytocin Receptor Signaling Pathway and its Antagonism.
Caption: Workflow of a Competitive Radioligand Binding Assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist this compound for Coyote Receptors [digitalcommons.usu.edu]
Methodological & Application
Application Notes and Protocols for L-368,899 Administration in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] It has been instrumental in elucidating the role of the oxytocin system in various physiological and behavioral processes. Its ability to cross the blood-brain barrier allows for the investigation of central oxytocinergic pathways following peripheral administration.[3][4] These notes provide a comprehensive overview of the administration protocols for this compound in rodent studies, including pharmacokinetic data, detailed experimental procedures, and the underlying signaling pathway.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and dosing information for this compound in rodents from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species/Sex | Route of Administration | Dose | Reference |
| Half-life (t½) | ~2 hours | Rat (Male & Female) | Intravenous (IV) | 1, 2.5, 10 mg/kg | [1][5] |
| Plasma Clearance | 23 - 36 mL/min/kg | Rat (Male & Female) | Intravenous (IV) | 1, 2.5 mg/kg | [1][5] |
| Plasma Clearance | 18 mL/min/kg | Rat (Female) | Intravenous (IV) | 10 mg/kg | [5] |
| Volume of Distribution (Vdss) | 2.0 - 2.6 L/kg | Rat | Intravenous (IV) | 1, 2.5, 10 mg/kg | [1][5] |
| Oral Bioavailability | 14% | Rat (Female) | Oral (PO) | 5 mg/kg | [1][5] |
| Oral Bioavailability | 18% | Rat (Male) | Oral (PO) | 5 mg/kg | [1][5] |
| Oral Bioavailability | 41% | Rat (Male) | Oral (PO) | 25 mg/kg | [5] |
| Time to Maximum Concentration (Cmax) | < 1 hour | Rat | Oral (PO) | 25 mg/kg | [5] |
| Time to Maximum Concentration (Cmax) | 1 - 4 hours | Rat | Oral (PO) | 100 mg/kg | [5] |
Table 2: Reported Dosages of this compound in Rodent Studies
| Species | Strain | Route of Administration | Dose | Experimental Context | Reference |
| Rat | Sprague-Dawley | Intravenous (IV) | 1, 2.5, 10 mg/kg | Pharmacokinetic studies | [5] |
| Rat | Sprague-Dawley | Oral (PO) | 5, 25, 100 mg/kg | Pharmacokinetic studies | [5] |
| Rat | Not Specified | Intraperitoneal (IP) | 2 mg/kg | Behavioral studies (anxiolytic effects) | [6] |
| Mouse | C57BL/6J | Intraperitoneal (IP) | 3, 10 mg/kg | Social behavior studies | [3] |
| Mouse | Not Specified | Intraperitoneal (IP) | 10 mg/kg | Ethanol self-administration studies | [7] |
Experimental Protocols
Below are detailed methodologies for the preparation and administration of this compound for key experiments cited in the literature.
Protocol 1: Intraperitoneal (IP) Administration in Mice for Social Behavior Studies
This protocol is based on studies investigating the effects of this compound on social rank and other social behaviors in mice.[3][7]
1. Materials:
- This compound hydrochloride (e.g., from Tocris Bioscience)[3][7]
- Sterile 0.9% saline solution[3][7]
- Vortex mixer
- Sterile microcentrifuge tubes
- 1 mL syringes with 27-30 gauge needles
2. Drug Preparation:
- Dissolve this compound hydrochloride in sterile 0.9% saline to the desired final concentration (e.g., 0.3 mg/mL for a 3 mg/kg dose in a 25g mouse receiving a 0.25 mL injection).
- Vortex the solution thoroughly to ensure complete dissolution.
- Prepare fresh on the day of the experiment or store in aliquots at -80°C for future use.[3] If frozen, thaw to room temperature before use.
3. Animal Handling and Dosing:
- Weigh each mouse accurately to determine the precise injection volume.
- Gently restrain the mouse by scruffing the neck to expose the abdomen.
- Tilt the mouse slightly head-down to displace the abdominal organs.
- Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
- Administer the this compound solution intraperitoneally.
- The volume of injection is typically 0.01 mL/g of body weight.[7]
4. Experimental Timeline:
- Administer this compound or vehicle (saline) 15-30 minutes prior to the behavioral test.[6][7]
- Conduct the behavioral assay (e.g., tube test for social rank, open-field test for dyadic interaction).[3]
5. Control Group:
- Administer an equivalent volume of the vehicle (0.9% saline) to the control group using the same procedure and timeline.[3]
Protocol 2: Oral Gavage (PO) Administration in Rats for Pharmacokinetic Studies
This protocol is based on pharmacokinetic studies of this compound in rats.[5]
1. Materials:
- This compound
- Appropriate vehicle (e.g., water, 0.5% methylcellulose)
- Homogenizer or sonicator
- Flexible feeding tube (gavage needle) appropriate for the size of the rat
- Syringe
2. Drug Preparation:
- Suspend or dissolve a weighed amount of this compound in the chosen vehicle to achieve the desired final concentration.
- Use a homogenizer or sonicator to ensure a uniform and stable suspension/solution.
3. Animal Handling and Dosing:
- Weigh the rat to calculate the required dose volume.
- Gently restrain the rat.
- Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the feeding tube.
- Carefully insert the feeding tube into the esophagus and advance it into the stomach. Ensure the tube has not entered the trachea.
- Slowly administer the drug solution or suspension.
- Gently remove the feeding tube.
4. Experimental Timeline:
- For pharmacokinetic studies, blood samples are typically collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
- Plasma is then analyzed for this compound concentrations.
5. Control Group:
- For efficacy studies, a vehicle control group receiving the same volume of the vehicle via oral gavage is necessary.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound acts as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). By binding to the OTR, it prevents the endogenous ligand, oxytocin (OXT), from binding and initiating downstream signaling cascades. The primary signaling pathway activated by OXT involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks these events.
Caption: this compound competitively antagonizes the oxytocin receptor, blocking downstream signaling.
Experimental Workflow for a Rodent Behavioral Study
The following diagram illustrates a typical workflow for an experiment investigating the effect of this compound on a specific behavior in rodents.
Caption: A generalized workflow for a rodent behavioral study using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Carbon-11 N-methyl alkylation of this compound and in vivo PET imaging investigations for neural oxytocin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxytocin attenuates phencyclidine hyperactivity and increases social interaction and nucleus accumben dopamine release in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-368,899 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of L-368,899, a potent and selective non-peptide oxytocin receptor (OXTR) antagonist. The information compiled herein, including recommended dosages, detailed experimental protocols, and pathway visualizations, is intended to facilitate the design and execution of robust in vivo studies investigating the role of the oxytocin system in various physiological and behavioral processes.
Introduction
This compound is a valuable pharmacological tool for elucidating the functions of oxytocin in the central nervous system and peripheral tissues.[1] It is a selective antagonist of the oxytocin receptor, demonstrating good oral bioavailability and rapid brain penetration, with accumulation in key limbic areas.[1] This characteristic makes it particularly useful for investigating the centrally mediated effects of oxytocin, such as those involved in social behavior, pair bonding, and maternal care.[1][2]
Quantitative Data Summary
The following table summarizes the recommended dosages of this compound from various in vivo studies. It is crucial to note that the optimal dosage may vary depending on the animal model, administration route, and specific experimental goals.
| Animal Model | Administration Route | Dosage | Key Findings & Remarks | Reference |
| Rats (Sprague-Dawley) | Intravenous (IV) | 1, 2.5, 10 mg/kg | Half-life of approximately 2 hours; plasma clearance between 23 and 36 ml/min/kg. | [3] |
| Oral (PO) | 5, 25, 100 mg/kg | Oral bioavailability was estimated at 14% and 18% for the 5 mg/kg dose in female and male rats, respectively, and 41% for the 25 mg/kg dose in male rats. Nonlinear kinetics were observed at higher doses. | [3][4][5] | |
| Mice | Intraperitoneal (IP) | 0.3, 1, 3, 10 mg/kg | A dose of 10 mg/kg was shown to have clear effects in a study on observational fear conditioning. Doses of 3 mg/kg have been shown to affect sex preference. | [6][7] |
| Dogs | Intravenous (IV) | 1, 2.5, 10 mg/kg | Half-life of approximately 2 hours; plasma clearance between 23 and 36 ml/min/kg. | [3] |
| Oral (PO) | 5, 33 mg/kg | Oral bioavailability was 17% and 41% for the 5 and 33 mg/kg doses, respectively. | [3] | |
| Coyotes (Canis latrans) | Intramuscular (IM) | 3 mg/kg | Peaked in cerebrospinal fluid (CSF) at 15 to 30 minutes after injection. The drug was formulated in saline. | [8][9][10][11] |
| Rhesus Monkeys | Intravenous (IV) | 1, 3 mg/kg | The 1 mg/kg dose resulted in detectable levels in the CSF and accumulation in limbic brain areas. Doses of 1 and 3 mg/kg reduced interest in infants and sexual behavior. | [12] |
Experimental Protocols
This section outlines a general protocol for an in vivo experiment using this compound. This protocol should be adapted based on the specific research question, animal model, and available resources.
Materials
-
This compound hydrochloride (commercially available)
-
Vehicle (e.g., sterile saline, 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)
-
Experimental animals (specify species, strain, sex, and age)
-
Appropriate housing and husbandry supplies
-
Dosing equipment (e.g., syringes, needles, gavage tubes)
-
Sample collection supplies (e.g., blood collection tubes, CSF collection capillaries, tissue dissection tools)
-
Anesthesia (if required for procedures)
-
Personal Protective Equipment (PPE)
Drug Preparation
Note: this compound is often supplied as a hydrochloride salt. Solubility can be a consideration, and the use of a vehicle may be necessary.
-
For Saline Formulation (as used in coyote studies):
-
For Vehicle Formulation (for improved solubility):
-
A common vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline.[4][5]
-
A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4][5]
-
First, dissolve the this compound in DMSO.
-
Sequentially add PEG300, Tween 80, and saline, ensuring the solution is clear at each step.
-
Prepare fresh on the day of the experiment.
-
Animal Handling and Dosing
-
Acclimatize animals to the housing conditions for a sufficient period before the experiment.
-
Handle animals gently to minimize stress.
-
Administer this compound or the vehicle control via the chosen route (e.g., IP, IM, IV, or PO).
-
Intraperitoneal (IP) injection: Inject into the lower quadrant of the abdomen, avoiding the midline and major organs.
-
Intramuscular (IM) injection: Inject into a large muscle mass, such as the quadriceps or gluteal muscles.
-
Intravenous (IV) injection: Typically administered via a tail vein in rodents. This requires proper training and technique.
-
Oral (PO) gavage: Administer the solution directly into the stomach using a gavage needle.
-
-
Record the time of administration accurately.
Sample Collection and Processing (Example for Pharmacokinetic Study)
-
At predetermined time points post-administration, collect samples as required.
-
Blood Collection:
-
Collect blood via appropriate methods (e.g., tail vein, saphenous vein, cardiac puncture for terminal studies).
-
Use appropriate anticoagulant tubes (e.g., EDTA).
-
Centrifuge to separate plasma and store at -80°C until analysis.
-
-
Cerebrospinal Fluid (CSF) Collection:
-
This is a specialized procedure that requires surgical skill, typically performed at the cisterna magna.
-
Immediately freeze CSF samples at -80°C.
-
-
Brain Tissue Collection:
-
At the end of the experiment, euthanize the animal according to approved protocols.
-
Perfuse with saline to remove blood from the brain.
-
Dissect the brain and specific regions of interest.
-
Snap-freeze in liquid nitrogen or on dry ice and store at -80°C.
-
Behavioral Testing
-
If assessing behavioral effects, conduct the tests at a time point consistent with the known pharmacokinetics of this compound (e.g., starting 15-30 minutes after administration for central effects).
-
Ensure the behavioral paradigms are well-validated and that experimenters are blinded to the treatment conditions.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound antagonizes the oxytocin receptor signaling pathway.
Experimental Workflow for a Pharmacokinetic and Behavioral Study
Caption: A typical workflow for in vivo studies using this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist this compound for Coyote Receptors [digitalcommons.usu.edu]
- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Molecular, Immunohistochemical, and Pharmacological Evidence of Oxytocin’s Role as Inhibitor of Carbohydrate But Not Fat Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of L-368,899 in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and intraperitoneal (IP) injection of L-368,899, a potent and selective non-peptide oxytocin receptor antagonist, in mice.
This compound is a valuable research tool for investigating the role of the oxytocin system in various physiological and behavioral processes. It is an orally active compound that readily crosses the blood-brain barrier, making it suitable for in vivo studies targeting central oxytocin receptors.[1][2] Proper preparation and administration are crucial for obtaining reliable and reproducible experimental results.
Data Presentation
The following table summarizes key quantitative data for the preparation of this compound for intraperitoneal injection in mice.
| Parameter | Value | Unit | Source(s) |
| Chemical Properties | |||
| Molecular Weight (HCl salt) | 627.68 | g/mol | [3] |
| Purity | ≥97% | [3] | |
| Solubility | |||
| Water | up to 100 | mM | [3][4] |
| DMSO | up to 100 | mM | [3][4][5] |
| In Vivo Formulation Example | |||
| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | [6] | |
| Achievable Concentration | 5 | mg/mL | [6] |
| Recommended IP Injection Parameters | |||
| Vehicle | 0.9% Saline | [7] | |
| Typical Doses | 1, 5, 10 | mg/kg | [8][9][10] |
| Injection Volume | 0.01 | mL/g body weight | [7] |
| Administration Time Before Testing | 30 | minutes | [8] |
| Storage Conditions | |||
| Powder (Lyophilized) | -20 | °C (for up to 3 years) | [6] |
| Stock Solution (in solvent) | -80 | °C (for up to 1 year) | [6][11] |
Experimental Protocols
Materials
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride Injection, USP (sterile saline)
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (25-30 gauge)
-
Vortex mixer
-
Sonicator (optional, but recommended for enhancing solubility)[6]
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Protocol 1: Preparation of this compound in Saline
This protocol is suitable for lower concentrations of this compound, leveraging its solubility in aqueous solutions.
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice, calculate the total mass of this compound needed.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound hydrochloride powder using an analytical balance.
-
Dissolve in saline: Transfer the powder to a sterile microcentrifuge tube. Add the calculated volume of sterile 0.9% saline to achieve the final desired concentration. The injection volume should be 0.01 mL/g of body weight.[7]
-
Aid dissolution: Vortex the solution thoroughly. If complete dissolution is not achieved, gentle warming or sonication may be used.[6] Ensure the final solution is clear and free of particulates.
-
Administer immediately: It is recommended to use the freshly prepared solution for injection.
Protocol 2: Preparation of this compound using a Co-solvent Vehicle
This protocol is recommended for higher concentrations of this compound that may not be readily soluble in saline alone.
-
Prepare the vehicle: In a sterile tube, prepare the vehicle by sequentially adding and mixing the following components in the specified ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] Ensure the vehicle is homogenous.
-
Calculate and weigh this compound: As described in Protocol 1, calculate and weigh the required amount of this compound.
-
Dissolve the compound: Add the weighed this compound to the prepared vehicle.
-
Ensure complete dissolution: Vortex the mixture vigorously. Sonication is recommended to ensure the compound is fully dissolved.[6] The final solution should be clear.
-
Administer promptly: Use the freshly prepared solution for intraperitoneal injection.
Protocol 3: Intraperitoneal Injection Procedure in Mice
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[12]
-
Injection Angle: Insert the needle at a 15-20 degree angle.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) enters the syringe, confirming the needle is in the peritoneal cavity.
-
Injection: Slowly and steadily inject the calculated volume of the this compound solution.
-
Withdrawal: Withdraw the needle smoothly.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Mandatory Visualizations
Signaling Pathway
Caption: this compound mechanism of action as an oxytocin receptor antagonist.
Experimental Workflow
Caption: Workflow for preparing and administering this compound via IP injection.
References
- 1. This compound hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride | OXTR antagonist | TargetMol [targetmol.com]
- 7. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. academic.oup.com [academic.oup.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for Studying Social Bonding in Voles using L-368,899
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neuropeptide oxytocin plays a crucial role in regulating social behaviors, including the formation of pair bonds in monogamous species like the prairie vole (Microtus ochrogaster). The prairie vole has become an invaluable model organism for investigating the neurobiological basis of social attachment. L-368,899 is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). Its ability to cross the blood-brain barrier makes it a valuable pharmacological tool for studying the central effects of oxytocin signaling in vivo. By blocking OTRs, this compound allows researchers to investigate the necessity of oxytocin for the development and expression of social bonds. These application notes provide detailed protocols for using this compound to study partner preference and alloparental care in prairie voles, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: Effect of this compound on Partner Preference in Male Prairie Voles
| Treatment Group | N | Time Spent Huddling with Partner (seconds ± SEM) | Time Spent Huddling with Stranger (seconds ± SEM) | Partner Preference Score (Partner / (Partner + Stranger) ± SEM) |
| Vehicle (Control) | 10 | 650 ± 75 | 250 ± 50 | 0.72 ± 0.08 |
| This compound (10 mg/kg) | 10 | 450 ± 60 | 400 ± 55 | 0.53 ± 0.07 |
Note: The data presented in this table are representative examples based on typical findings in the literature. Specific quantitative results from a single study directly comparing this compound to a vehicle control for this specific measure were not available in the searched literature. One study noted that huddling times were "nominally identical" between this compound and vehicle-injected voles in a specific experimental context[1].
Table 2: Effect of this compound on Alloparental Care in Sexually Naïve Prairie Voles
| Treatment Group | N | Latency to Approach Pups (seconds ± SEM) | Time Spent Huddling with Pups (seconds ± SEM) | Number of Pups Retrieved (out of 3) |
| Vehicle (Control) | 12 | 30 ± 5 | 300 ± 40 | 2.8 ± 0.2 |
| This compound (10 mg/kg) | 12 | 75 ± 10 | 150 ± 30 | 1.5 ± 0.4 |
Note: The data in this table are illustrative and based on the expected effects of OTR antagonism on alloparental behavior. While studies have investigated the role of oxytocin in alloparental care, specific quantitative data from a study using this compound for this purpose was not found in the conducted searches.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
0.9% sterile saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
-
Insulin syringes (or similar) for intraperitoneal injection
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL)[1]. Ensure the powder is completely dissolved by vortexing. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution with 0.9% sterile saline to the desired final concentration for injection. For a 10 mg/kg dose in a 40g vole, you would inject 40µL of a 1 mg/mL solution. The final concentration of DMSO in the working solution should be kept low (e.g., 5%) to minimize potential toxicity[1].
-
Vehicle Control Preparation: Prepare a vehicle control solution with the same concentration of DMSO in 0.9% sterile saline as the working drug solution.
-
Intraperitoneal (i.p.) Injection:
-
Gently restrain the vole.
-
Locate the injection site on the lower abdomen, to either side of the midline.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) to avoid puncturing internal organs.
-
Inject the calculated volume of the this compound working solution or the vehicle control.
-
Withdraw the needle and return the vole to its home cage.
-
Protocol 2: Partner Preference Test (PPT)
The Partner Preference Test is a standard assay to measure social bonding in voles.
Apparatus:
-
A three-chambered apparatus with two side chambers connected to a central neutral chamber. The connections can be direct or via corridors.
Procedure:
-
Pairing:
-
House a sexually naïve male and a sexually naïve female prairie vole together for a period of 24 hours to allow for mating and bond formation.
-
-
Drug/Vehicle Administration:
-
Thirty minutes before the start of the PPT, administer this compound (10 mg/kg, i.p.) or vehicle to the experimental male vole as described in Protocol 1.
-
-
Test Setup:
-
Tether the female partner to one of the side chambers and an unfamiliar "stranger" female to the other side chamber. Tethers should allow for free movement within the chamber but prevent entry into the central chamber.
-
-
Test Initiation:
-
Place the experimental male vole into the central, neutral chamber.
-
-
Data Collection:
-
Record the behavior of the male vole for 3 hours using a video camera.
-
Score the amount of time the male spends in side-by-side contact (huddling) with the partner and the stranger. Also, record the time spent in each of the three chambers.
-
Protocol 3: Alloparental Care Test
This test assesses the nurturing behavior of a sexually naïve vole towards unfamiliar pups.
Apparatus:
-
A clean, standard vole cage.
Procedure:
-
Drug/Vehicle Administration:
-
Thirty minutes prior to the test, administer this compound (10 mg/kg, i.p.) or vehicle to a sexually naïve adult vole (male or female).
-
-
Habituation:
-
Place the experimental vole in the clean test cage for a 10-minute habituation period.
-
-
Pup Introduction:
-
Gently introduce 1-3 unrelated pups (1-4 days old) into the corner of the cage opposite the experimental vole.
-
-
Data Collection:
-
Record the behavior of the experimental vole for 10 minutes.
-
Score the following behaviors:
-
Latency to approach: Time taken to first sniff or touch a pup.
-
Time spent huddling: Duration of time spent in direct physical contact with the pups.
-
Pup retrieval: Number of pups carried back to the nest area.
-
Aggressive behaviors: Any instances of attacking or biting the pups.
-
-
Visualizations
Caption: Oxytocin signaling pathway in social bonding.
Caption: Experimental workflow for the Partner Preference Test.
Caption: Logical relationship of this compound's effect.
References
L-368,899: Application Notes and Protocols for Anxiety Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and protocols for utilizing L-368,899, a selective oxytocin receptor (OTR) antagonist, in preclinical anxiety studies. This compound is a valuable research tool for investigating the role of the oxytocinergic system in anxiety and social behaviors.[1] Its ability to penetrate the blood-brain barrier and its high selectivity for the OTR make it suitable for in vivo studies.[1][2]
Mechanism of Action
This compound acts as a competitive antagonist at the oxytocin receptor, thereby blocking the downstream signaling pathways typically initiated by oxytocin binding.[2] Oxytocin, a neuropeptide primarily synthesized in the hypothalamus, is a key regulator of social and emotional behaviors.[2][3] Its effects are context-dependent and can be either anxiolytic or anxiogenic.[2] By blocking OTR, this compound allows for the investigation of the specific contributions of the oxytocinergic system to anxiety-related pathologies and behaviors. The binding of oxytocin to its G-protein coupled receptor can activate various signaling cascades, including the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway, which has been implicated in the anxiolytic effects of oxytocin.[4][5]
Signaling Pathway of Oxytocin Receptor Antagonism by this compound
Caption: Antagonistic action of this compound on the oxytocin receptor signaling pathway.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on anxiety-related behaviors.
Table 1: Systemic Administration of this compound in a Social Defeat Model (Female California Mice) [2]
| Treatment Group | Dose (mg/kg, i.p.) | Social Interaction Time (s) | Time in Opposite Corners (s) |
| Stressed + Saline | - | Reduced | Increased |
| Stressed + this compound | 1 | Reduced | Increased |
| Stressed + this compound | 5 | No significant reduction | No significant increase |
Table 2: Intracerebral Administration of this compound on Fear Extinction (Rats with PTSD model) [6]
| Treatment Group | Freezing Behavior in Open Field Test | Social Preference |
| Shock + Vehicle | Increased | Deficits |
| Shock + MDMA | Reduced | Restored |
| Shock + this compound | No significant change from vehicle | - |
| Shock + this compound + MDMA | MDMA's effect blocked | - |
Table 3: Pharmacokinetic Parameters of this compound in Rodents [7][8]
| Species | Dose (mg/kg) | Route | Bioavailability | t1/2 |
| Female Rat | 5 | Oral | 14% | ~2 hr |
| Male Rat | 5 | Oral | 18% | ~2 hr |
| Female Rat | 10 | IV | - | ~2 hr |
| Dog | 5 | Oral | 17% | ~2 hr |
| Dog | 33 | Oral | 41% | ~2 hr |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Social Defeat-Induced Anxiety Model
This protocol is adapted from studies on California mice and is designed to assess the effect of this compound on social avoidance behavior, a common symptom of anxiety disorders.[2]
1. Animals:
-
Male and female California mice.
-
House animals under standard laboratory conditions with a 12:12 h light:dark cycle and ad libitum access to food and water.
2. Social Defeat Paradigm:
-
Expose experimental mice to a larger, aggressive resident mouse for a set period (e.g., 10 minutes) for three consecutive days.
-
Control animals should be handled similarly but without exposure to the aggressive resident.
-
Allow a recovery period (e.g., two weeks) before behavioral testing.
3. Drug Administration:
-
Prepare this compound in sterile saline.
-
Administer this compound (1 or 5 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before behavioral testing.[2]
4. Social Interaction Test:
-
Place the experimental mouse in an open field arena with a novel, non-aggressive mouse enclosed in a small cage at one end.
-
Record the session (e.g., 10 minutes) and score the following behaviors by an observer blind to the treatment groups:
-
Time spent in the interaction zone around the caged mouse.
-
Time spent in the corners opposite the interaction zone.
-
Active investigation (e.g., sniffing).
-
5. Data Analysis:
-
Use a two-way ANOVA to analyze the effects of stress and drug treatment on the measured behaviors.
-
Follow up with post-hoc tests to compare individual group means.
Caption: Experimental workflow for the social defeat-induced anxiety model.
Protocol 2: Investigation of this compound on Anxiety and Fear Extinction in a PTSD Model
This protocol is based on a rat model of PTSD and assesses the role of the oxytocinergic system in the therapeutic effects of MDMA on fear and anxiety.[6]
1. Animals:
-
Male Sprague-Dawley rats.
-
House animals under standard laboratory conditions.
2. PTSD Model Induction:
-
Expose rats to a series of foot shocks in a specific context.
-
Provide situational reminders of the traumatic event.
3. Stereotaxic Surgery and Cannula Implantation:
-
Anesthetize rats and stereotaxically implant guide cannulae targeting the medial prefrontal cortex (mPFC).
-
Allow for a post-surgical recovery period.
4. Drug Administration:
-
Microinject this compound or vehicle directly into the mPFC before extinction training.
-
In relevant groups, administer MDMA via the same route.
5. Fear Extinction Training:
-
Repeatedly expose the rats to the conditioned stimulus (the context of the shock) without the unconditioned stimulus (the shock) over several days.
-
Measure freezing behavior as an index of fear.
6. Behavioral Testing:
-
Open Field Test: Assess anxiety-like behavior by measuring time spent in the center versus the periphery of an open arena.
-
Social Preference Test: Evaluate social interaction by measuring the time spent with a novel rat versus an empty chamber.
7. Data Analysis:
-
Use repeated measures ANOVA to analyze fear extinction data across days.
-
Use one-way ANOVA for the open field and social preference data.
-
Employ post-hoc tests for pairwise comparisons.
Caption: Experimental workflow for the PTSD model and fear extinction study.
Concluding Remarks
This compound is a potent and selective tool for elucidating the role of the oxytocin system in anxiety and related disorders. The protocols outlined above provide a framework for designing and conducting in vivo studies to investigate its effects. Researchers should carefully consider the animal model, route of administration, and behavioral endpoints to best address their specific scientific questions. The provided quantitative data and pharmacokinetic information can aid in dose selection and experimental design. Further research utilizing this compound will continue to enhance our understanding of the neurobiology of anxiety and may inform the development of novel therapeutic strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence That Oxytocin Exerts Anxiolytic Effects via Oxytocin Receptor Expressed in Serotonergic Neurons in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytocin Protects Hippocampal Memory and Plasticity from Uncontrollable Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxytocin reduces anxiety via ERK1/2 activation: local effect within the rat hypothalamic paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examining the Role of Oxytocinergic Signaling and Neuroinflammatory Markers in the Therapeutic Effects of MDMA in a Rat Model for PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Protocol for the Dissolution and Preparation of L-368,899 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution, storage, and preparation of working solutions of L-368,899, a potent and selective non-peptide oxytocin receptor antagonist, for use in various in vitro assays. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results.
Compound Information and Solubility
This compound hydrochloride is the commonly used salt form for in vitro studies due to its enhanced solubility and stability.[1] The physical and chemical properties of this compound hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 627.68 g/mol (dihydrochloride salt) | |
| Appearance | Solid | |
| Solubility in DMSO | Up to 100 mM | [2] |
| Solubility in Water | Up to 100 mM | [2] |
| Storage of Solid | Store at -20°C, protected from light and moisture. | |
| Storage of Stock Sol. | Store in aliquots at -20°C or -80°C for long-term stability. | [3][4] |
Note: For achieving higher solubility in aqueous solutions, warming the solution to 37°C and using an ultrasonic bath may be necessary. It is recommended to prepare and use aqueous solutions on the same day.[3]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is the recommended solvent for initial stock preparation due to the high solubility and stability of the compound in it.
Materials:
-
This compound hydrochloride powder
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.28 mg of this compound hydrochloride (MW: 627.68 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the weighed powder. For a 10 mM stock, if you weighed 6.28 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for at least one year when stored at -20°C and for up to two years at -80°C.[3]
Preparation of Working Solutions for In Vitro Assays
The following protocol outlines the preparation of serial dilutions of this compound for use in typical in vitro assays, such as receptor binding or cell-based functional assays. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate assay buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Calibrated micropipettes
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in your assay buffer or medium. For example, to create a 100 µM intermediate solution, dilute the 10 mM stock 1:100 (e.g., 2 µL of 10 mM stock + 198 µL of buffer).
-
Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for your experiment. For instance, in a receptor binding assay, a range of concentrations from picomolar to micromolar might be required.[5]
-
Final Assay Concentration: Add the working solutions to your assay wells. Ensure that the final concentration of DMSO is consistent across all conditions, including the vehicle control.
Signaling Pathways and Experimental Workflow
This compound acts as a competitive antagonist at the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR). Its primary mechanism of action is to block the binding of the endogenous ligand, oxytocin, thereby inhibiting downstream signaling pathways.
The following diagram illustrates a typical experimental workflow for preparing this compound for an in vitro assay.
References
- 1. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound hydrochloride | OXTR antagonist | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-368,899 in Receptor Mapping
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-368,899, a potent and selective non-peptide oxytocin receptor (OTR) antagonist, for autoradiographic receptor mapping studies. Detailed protocols, quantitative data, and visual representations of workflows and signaling pathways are included to facilitate experimental design and execution.
Introduction to this compound
This compound is a valuable pharmacological tool for investigating the distribution and density of oxytocin receptors in various tissues, particularly within the central nervous system.[1][2] Its high affinity and selectivity for the OTR over the structurally related vasopressin 1a receptor (AVPR1a) make it a preferred antagonist for precise receptor localization and quantification.[1][3][4][5] This document outlines the materials, methods, and data interpretation for the use of this compound in competitive binding autoradiography.
Quantitative Data Summary
The binding affinity and selectivity of this compound for the oxytocin receptor have been characterized across different species and experimental conditions. The following tables summarize key quantitative data.
Table 1: Binding Affinity of this compound for the Oxytocin Receptor (OTR)
| Species/Tissue | Radioligand | Parameter | Value (nM) | Reference |
| Coyote Brain | 125I-OVTA | Ki | 12.38 | [1] |
| Rat Uterus | Not Specified | IC50 | 8.9 | [3][4][6] |
| Human Uterus | Not Specified | IC50 | 26 | [6] |
Table 2: Selectivity of this compound for OTR over Vasopressin Receptors
| Species/Tissue | Receptor | Parameter | Value (nM) | Selectivity (fold) OTR vs. Receptor | Reference |
| Coyote Brain | AVPR1a | Ki | 511.6 | ~41 | [1] |
| Not Specified | V1a | IC50 | 370 | ~42 | [3][4] |
| Not Specified | V2 | IC50 | 570 | ~64 | [3][4] |
| Human Liver | VP Receptor | IC50 | 510 | Not Specified | [6] |
| Human Kidney | VP Receptor | IC50 | 960 | Not Specified | [6] |
| Rat Liver | VP Receptor | IC50 | 890 | Not Specified | [6] |
| Rat Kidney | VP Receptor | IC50 | 2400 | Not Specified | [6] |
Experimental Protocols
Protocol 1: Competitive Binding Autoradiography for OTR Mapping
This protocol details the steps for performing competitive binding autoradiography on brain sections to determine the distribution and density of OTRs using this compound as a competitor.
Materials and Reagents:
-
Tissue: Fresh frozen brain tissue, sectioned at 20 µm on a cryostat and thaw-mounted onto gelatin-coated microscope slides.[7]
-
Radioligand: 125I-ornithine vasotocin analog (125I-OVTA), a high-affinity OTR radioligand.
-
Competitor: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Fixative (optional): 0.1% paraformaldehyde in PBS (pH 7.4).
-
Autoradiography Film or Phosphor Imaging Screen.
-
Image Analysis Software.
Methodology:
-
Tissue Section Preparation:
-
Slice frozen brain blocks at 20 µm thickness in a cryostat.
-
Thaw-mount the sections onto pre-coated microscope slides.
-
Store slides at -80°C until use.
-
-
Pre-incubation:
-
Bring slides to room temperature.
-
Incubate slides in pre-incubation buffer (e.g., 50 mM Tris buffer) for 30 minutes with gentle agitation to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
Prepare a solution of the radioligand (e.g., 50 pM 125I-OVTA) in assay buffer.
-
Prepare serial dilutions of the competitor, this compound, in assay buffer. A typical concentration range would be from 10-12 M to 10-5 M.
-
For total binding , incubate sections with the radioligand solution alone.
-
For non-specific binding , incubate sections with the radioligand solution in the presence of a high concentration of a non-radiolabeled OTR ligand (e.g., 1 µM unlabeled oxytocin) or a high concentration of this compound.
-
For competitive binding , incubate adjacent sections with the radioligand solution and varying concentrations of this compound.
-
Incubate slides for 60-90 minutes at room temperature in a humidified chamber.
-
-
Washing:
-
Rapidly wash the slides to remove unbound radioligand.
-
Perform three washes of 5 minutes each in ice-cold wash buffer.
-
Briefly dip the slides in distilled water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette.
-
Exposure time will vary depending on the specific activity of the radioligand and receptor density (typically 1-5 days).
-
-
Data Acquisition and Analysis:
-
Develop the film or scan the phosphor screen.
-
Quantify the optical density of the autoradiograms in specific brain regions using a calibrated image analysis system.
-
Generate competition curves by plotting the specific binding of the radioligand as a function of the this compound concentration.
-
Calculate the IC50 value from the competition curve and subsequently the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Oxytocin Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the key steps in the competitive binding autoradiography protocol.
Competitive Binding Autoradiography Workflow.
Logical Relationship
This diagram illustrates the principle of competitive binding used in this assay.
Principle of Competitive Binding.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using Receptor Autoradiography to Visualize and Quantify Oxytocin and Vasopressin 1a Receptors in the Human and Nonhuman Primate Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Assessing L-368,899 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the central and peripheral roles of oxytocin signaling.[1][2] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in two key research areas: inhibition of uterine contractions and modulation of social behavior.
Mechanism of Action
This compound acts as a selective antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR).[2][3] Oxytocin binding to its receptor typically activates Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5] This cascade ultimately leads to smooth muscle contraction and neurotransmission. This compound competitively binds to the OTR, blocking these downstream signaling events.[3]
Signaling Pathway Diagram
Caption: Oxytocin Receptor Signaling Pathway and this compound Antagonism.
Data Presentation
Table 1: Binding Affinity and Selectivity of this compound
| Species/Tissue | Receptor | Parameter | Value (nM) | Reference |
| Rat Uterus | Oxytocin | IC50 | 8.9 | [1] |
| Human Uterus | Oxytocin | IC50 | 26 | [1] |
| Coyote Brain | Oxytocin | Ki | 12.38 | [6][7] |
| Coyote Brain | Vasopressin V1a | Ki | 511.6 | [6] |
| Recombinant | Vasopressin V1a | IC50 | 370 | |
| Recombinant | Vasopressin V2 | IC50 | 570 |
Table 2: In Vivo Efficacy of this compound on Uterine Contractions in Rats
| Administration Route | Parameter | Value (mg/kg) | Reference |
| Intravenous (i.v.) | AD50 | 0.35 | [1] |
| Intraduodenal (i.d.) | AD50 | 7 | [1] |
*AD50: Dose required to reduce the response to oxytocin by 50%.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Administration | Dose (mg/kg) | t1/2 (hr) | Cmax (ng/mL) | Tmax (hr) | Bioavailability (%) | Reference |
| Rat (female) | i.v. | 10 | ~2 | - | - | - | [8] |
| Rat (female) | p.o. | 25 | - | - | <1 | - | [8] |
| Rat (male) | p.o. | 25 | - | - | <1 | 41 | [8] |
| Dog (female) | i.v. | 10 | ~2 | - | - | - | [8] |
| Dog (female) | p.o. | 5 | - | - | <1 | 17 | [8] |
| Dog (female) | p.o. | 33 | - | - | 1-4 | 41 | [8] |
| Coyote | i.m. | 3 | - | - | 0.25-0.5 (CSF) | - | [6][9] |
Experimental Protocols
Protocol 1: Assessment of this compound Efficacy on Oxytocin-Induced Uterine Contractions in Rats
This protocol is designed to evaluate the ability of this compound to antagonize uterine contractions induced by exogenous oxytocin.
Materials:
-
Adult female Sprague-Dawley rats (250-350 g)
-
This compound hydrochloride
-
Oxytocin
-
Anesthetic (e.g., urethane)
-
Saline (0.9% NaCl)
-
Intrauterine pressure catheter
-
Pressure transducer and recording system
-
Infusion pumps
Procedure:
-
Animal Preparation:
-
Anesthetize the rat according to approved institutional protocols.
-
Perform a midline laparotomy to expose the uterus.
-
Insert a saline-filled catheter into the uterine horn to monitor intrauterine pressure.[10]
-
Connect the catheter to a pressure transducer and recording system.
-
Cannulate the jugular vein for intravenous administration of compounds.
-
-
Drug Preparation:
-
Dissolve this compound hydrochloride in saline to the desired concentrations (e.g., for doses of 0.1, 0.3, 1 mg/kg).[1]
-
Prepare an oxytocin solution in saline.
-
-
Experimental Workflow:
Caption: Experimental Workflow for Uterine Contraction Assay.
-
Data Analysis:
-
Quantify uterine activity by calculating the area under the curve (AUC) of the pressure recordings over a set time period (e.g., 10 minutes) following oxytocin administration.[10]
-
Compare the AUC in this compound-treated groups to the vehicle control group to determine the percentage of inhibition.
-
Calculate the AD50 value, which is the dose of this compound required to reduce the oxytocin-induced uterine response by 50%.[1]
-
Protocol 2: Assessment of this compound Efficacy on Social Behavior in Mice
This protocol utilizes the three-chamber social approach test to assess the effect of this compound on sociability and social novelty preference.
Materials:
-
Adult male C57BL/6J mice
-
Three-chamber social apparatus
-
This compound hydrochloride
-
Saline (0.9% NaCl)
-
Novel object and novel mouse (stranger)
-
Video recording and analysis software
Procedure:
-
Animal Acclimation:
-
House mice in groups and acclimate them to the testing room for at least 60 minutes before the experiment.[11]
-
-
Drug Preparation and Administration:
-
Dissolve this compound hydrochloride in saline.
-
Administer this compound (e.g., 3 or 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before the test.
-
-
Experimental Workflow:
Caption: Workflow for the Three-Chamber Social Approach Test.
-
Data Analysis:
-
Sociability: Compare the time spent interacting with the stranger mouse versus the novel object. A preference for the stranger mouse indicates normal sociability.
-
Social Novelty Preference: Compare the time spent interacting with the novel stranger mouse versus the familiar stranger mouse. A preference for the novel stranger indicates intact social memory and preference.
-
Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the behavior of this compound-treated mice with the vehicle control group.
-
Conclusion
The protocols outlined in these application notes provide a framework for the in vivo assessment of this compound efficacy. The provided data tables and diagrams offer a comprehensive overview of the compound's characteristics and mechanism of action. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Re" by Sara M. Freeman, J. Leon Catrow et al. [digitalcommons.unl.edu]
- 10. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat [pubmed.ncbi.nlm.nih.gov]
- 11. Oxytocin signaling in the ventral tegmental area mediates social isolation-induced craving for social interaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-368,899 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of L-368,899.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Its primary mechanism of action is to block the binding of oxytocin to its receptor, thereby inhibiting the downstream signaling pathways. This makes it a valuable tool for investigating the roles of oxytocin in various physiological processes, particularly in social behaviors.[2]
Q2: What are the reported solubility characteristics of this compound hydrochloride?
A2: this compound hydrochloride is reported to be soluble in both water and dimethyl sulfoxide (DMSO).[3] However, different sources provide slightly varying maximum concentrations, and sonication is often recommended to aid dissolution.[4][5] For detailed solubility data, please refer to the data table in the "Solubility Data" section.
Q3: I am observing precipitation of this compound when preparing my aqueous solution for an in vitro assay. What could be the cause and how can I prevent this?
A3: Precipitation in aqueous media is a common issue with hydrophobic compounds. This can occur when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium. To mitigate this, ensure the final concentration of the organic solvent is kept to a minimum (typically below 1-2% for cell-based assays) and add the stock solution to the aqueous medium with vigorous vortexing.[6] For more persistent precipitation, consider using a formulation with co-solvents.
Q4: Can this compound be used in animal studies? What are the common administration routes?
A4: Yes, this compound has been successfully used in various animal models, including rats, dogs, primates, and mice.[7][8][9][10] Common routes of administration include intravenous (i.v.), oral (p.o.), intraperitoneal (i.p.), and intramuscular (i.m.).[7][8][9][10] The choice of administration route will depend on the specific experimental design and objectives.
Troubleshooting Guide
Issue: Poor Solubility or Precipitation During Experimentation
This guide provides a systematic approach to addressing common solubility challenges encountered with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Solubility Data
The following table summarizes the reported solubility of this compound hydrochloride in various solvents.
| Solvent | Concentration (Molar) | Concentration (Mass) | Notes | Reference(s) |
| Water | ~100 mM | - | - | [3] |
| Water | 3.38 mM | 2 mg/mL | Sonication is recommended. | [5] |
| DMSO | ~100 mM | - | - | [3] |
| DMSO | 219.88 mM | 130 mg/mL | Ultrasonic treatment is recommended. | [4] |
| DMSO | 169.14 mM | 100 mg/mL | Sonication is recommended. | [5] |
| In Vivo Formulation* | 8.46 mM | 5 mg/mL | Sonication is recommended. | [5] |
*In Vivo Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Caption: Workflow for preparing a 10 mM DMSO stock solution of this compound.
Methodology:
-
Weigh the desired amount of this compound hydrochloride powder. The molecular weight of this compound hydrochloride is approximately 591.2 g/mol .[3]
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.
-
If any particulate matter remains, place the vial in a sonicator bath and sonicate until the solution is completely clear.[5]
-
Once fully dissolved, the stock solution can be aliquoted and stored at -20°C or -80°C.
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol provides a method for formulating this compound for in vivo studies, adapted from a published formulation.[5]
Methodology:
-
Prepare a stock solution of this compound in DMSO at a concentration higher than the final desired concentration (e.g., 50 mg/mL).
-
In a separate sterile tube, combine the other components of the vehicle in the following order, ensuring each component is fully mixed before adding the next:
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Slowly add the this compound DMSO stock solution to the vehicle to achieve the final desired concentration (e.g., 5 mg/mL, which will result in a final DMSO concentration of 10%).
-
Vortex the final formulation thoroughly.
-
If necessary, sonicate the solution to ensure complete dissolution and homogeneity.[5]
-
This formulation should be prepared fresh before each experiment.
Signaling Pathway
This compound acts by blocking the oxytocin receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway of the oxytocin receptor that is inhibited by this compound.
Caption: Inhibition of the oxytocin receptor signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound hydrochloride | CAS:160312-62-9 | Potent, non-peptide oxytocin receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound hydrochloride | OXTR antagonist | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
optimizing L-368,899 dosage for central nervous system effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of L-368,899 for central nervous system (CNS) effects. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the CNS?
A1: this compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Within the central nervous system, it blocks the binding of the neuropeptide oxytocin to its receptor. The OTR is a G-protein coupled receptor, and its activation typically leads to a cascade of intracellular signaling events. This compound prevents these downstream effects by competitively inhibiting oxytocin binding. Due to its ability to cross the blood-brain barrier, this compound is a valuable tool for investigating the role of central oxytocin signaling in various behaviors and physiological processes.[3]
Q2: What is a typical effective dose range for this compound to observe CNS effects in animal models?
A2: The effective dose of this compound can vary depending on the animal model, the route of administration, and the specific CNS effect being investigated. However, based on published studies, a general starting point for intraperitoneal (i.p.) administration in rodents is between 1 mg/kg and 10 mg/kg. For instance, doses of 1 and 3 mg/kg have been shown to reduce or eliminate interest in infant and sexual behavior in primates, while a 3 mg/kg dose has been noted to affect sex preference in mice.[1] A dose of 10 mg/kg has been used to investigate effects on social rank in mice.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.
Q3: How selective is this compound for the oxytocin receptor over vasopressin receptors?
A3: this compound displays good selectivity for the oxytocin receptor over the structurally related vasopressin (V1a and V2) receptors. In vitro studies have shown that it is over 40-fold more selective for the oxytocin receptor.[4] This selectivity is a critical feature for attributing observed CNS effects specifically to the blockade of oxytocin signaling. However, at higher concentrations, off-target effects at vasopressin receptors could be a consideration.
Q4: What is the pharmacokinetic profile of this compound and when is the optimal time for behavioral testing after administration?
A4: Following peripheral administration, this compound is rapidly absorbed and can penetrate the brain. In coyotes, following intramuscular injection of 3 mg/kg, this compound peaked in the cerebrospinal fluid (CSF) between 15 and 30 minutes and returned to baseline by 45 minutes.[3][5] This suggests a relatively narrow window for maximal CNS target engagement. Therefore, for acute behavioral testing, it is recommended to conduct experiments within 15 to 45 minutes after administration.[3][5] However, the exact timing may vary depending on the species and route of administration, so preliminary pharmacokinetic studies in your specific model are advisable.
Troubleshooting Guide
Issue 1: I am not observing the expected behavioral effects after administering this compound.
-
Dosage: The dose may be suboptimal. It is highly recommended to perform a dose-response study to determine the effective dose for your specific behavioral paradigm and animal model. What is effective for one behavior may not be for another.
-
Timing of Behavioral Testing: The window of maximal brain exposure to this compound may be narrow. Ensure that your behavioral testing is conducted within the appropriate time frame after administration (typically 15-45 minutes for i.m. or i.p. routes).[3][5]
-
Route of Administration: The route of administration can significantly impact the bioavailability and brain penetration of the compound. Intraperitoneal (i.p.) and intravenous (i.v.) routes are common for systemic administration. Ensure the chosen route is appropriate for your experimental goals.
-
Vehicle Preparation: Improper dissolution of this compound can lead to inaccurate dosing. See the "Experimental Protocols" section for guidance on vehicle preparation. A vehicle-only control group is essential to rule out any effects of the vehicle itself.
-
Animal Model: The expression and function of the oxytocin system can vary between species and even strains of animals. The chosen animal model may not be sensitive to the effects of oxytocin receptor blockade on the specific behavior being studied.
Issue 2: I am observing conflicting or unexpected behavioral results.
-
Context-Dependent Effects: The effects of oxytocin, and therefore its antagonists, can be highly context-dependent. Factors such as the social environment, stress levels of the animals, and the novelty of the testing apparatus can all influence behavioral outcomes.
-
Off-Target Effects: While this compound is selective, at higher doses, the possibility of off-target effects on other receptors, such as vasopressin receptors, cannot be entirely ruled out. Consider testing a lower dose or using a structurally different oxytocin antagonist to confirm the specificity of the effect.
-
Behavioral Assay Sensitivity: The chosen behavioral assay may not be sensitive enough to detect the effects of this compound. Consider using a battery of behavioral tests to get a more comprehensive picture of the compound's effects. For example, the social interaction test may be more sensitive than the three-chamber social approach task for detecting certain social deficits.
-
Statistical Power: Ensure that your experiments are adequately powered with a sufficient number of animals per group to detect statistically significant differences. Small sample sizes can lead to unreliable results.[6]
Issue 3: I am having trouble dissolving this compound for in vivo administration.
-
Solubility: this compound hydrochloride is soluble in water and DMSO.[2] For in vivo use, dissolving it in sterile saline is a common practice.
-
Vehicle Selection: The choice of vehicle is critical and should be non-toxic and inert. For many in vivo studies, 0.9% sterile saline is a suitable vehicle.[7] If solubility is an issue, a small amount of a co-solvent like DMSO or ethanol can be used, but it is crucial to keep the final concentration of the co-solvent low to avoid toxicity. Always include a vehicle control group that receives the same solvent mixture without the drug.[8]
-
Preparation: It is recommended to prepare fresh solutions of this compound for each experiment to ensure stability and potency. Sonication can aid in the dissolution of the compound.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity and Selectivity of this compound
| Receptor | Species | IC50 (nM) | Reference |
| Oxytocin Receptor | Rat (uterus) | 8.9 | [2][4] |
| Oxytocin Receptor | Human (uterus) | 26 | [2] |
| Vasopressin V1a Receptor | Rat | 370 | [4] |
| Vasopressin V2 Receptor | Rat | 570 | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Route of Administration | Dose (mg/kg) | Peak CSF Concentration Time | Oral Bioavailability (%) | Reference |
| Rat | Oral | 5 | - | 14-18 | [9] |
| Dog | Oral | 5 | - | 17 | [9] |
| Coyote | Intramuscular | 3 | 15-30 min | - | [3][5] |
Table 3: Examples of Effective Doses of this compound for CNS Effects in Animal Models
| Animal Model | Route of Administration | Dose (mg/kg) | Observed CNS Effect | Reference |
| Rhesus Monkey | Intravenous | 1, 3 | Reduced interest in infant and sexual behavior | [1] |
| Male Mice | Intraperitoneal | 3 | Impaired sex preference | [1] |
| Male Mice | Intraperitoneal | 10 | Fluctuation in social rank (in second-rank mice) | [1] |
| Adolescent Male Rats | Intraperitoneal | Not specified | Increased social avoidance in socially stressed rats | [10] |
Experimental Protocols
Protocol 1: Vehicle Preparation for Intraperitoneal (i.p.) Administration
-
Objective: To prepare a sterile solution of this compound for in vivo administration.
-
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired dose and the number and weight of the animals.
-
Weigh the this compound hydrochloride powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
For intravenous administration, it is highly recommended to filter the final solution through a 0.22 µm sterile syringe filter to ensure sterility and remove any potential micro-precipitates.
-
Prepare the vehicle control solution using the same procedure but without adding this compound.
-
Administer the solution to the animals at the appropriate volume (typically 5-10 ml/kg for i.p. injection in rodents).
-
Protocol 2: Social Interaction Test in Mice
-
Objective: To assess social behavior by measuring the time a test mouse spends interacting with an unfamiliar mouse.
-
Apparatus: A clean, standard mouse cage or an open-field arena (e.g., 40 x 40 cm).
-
Procedure:
-
Habituate the test mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle to the test mice at the predetermined time before the test (e.g., 30 minutes).
-
Place the test mouse in the testing arena and allow it to habituate for a short period (e.g., 5 minutes).
-
Introduce an unfamiliar "stimulus" mouse (age- and sex-matched) into the arena.
-
Record the behavior of the test mouse for a set duration (e.g., 10 minutes) using a video camera.
-
Score the duration of active social interaction behaviors, which include sniffing (nose-to-nose, nose-to-anogenital region), following, and allogrooming.
-
Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Data Analysis: Compare the total duration of social interaction between the this compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).
Mandatory Visualizations
Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting flowchart for unexpected results with this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Statistical and methodological considerations for the interpretation of intranasal oxytocin studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxytocin signaling in the ventral tegmental area mediates social isolation-induced craving for social interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbon-11 N-methyl alkylation of this compound and in vivo PET imaging investigations for neural oxytocin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of oxytocin receptor antagonism on social function and corticosterone release after adolescent social instability in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting off-target effects of L-368,899
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-368,899, a selective oxytocin receptor antagonist.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
I. In Vitro Experimentation
Q1: My in vitro assay shows a weaker or no antagonist effect of this compound on the oxytocin receptor (OTR). What are the possible causes?
A1: Several factors could contribute to a lack of efficacy in your in vitro assay:
-
Compound Integrity and Solubility:
-
Verification: Confirm the identity and purity of your this compound stock through analytical methods like LC-MS or NMR.
-
Solubility Issues: this compound hydrochloride is soluble in water and DMSO.[1] However, at high concentrations or in certain buffers, it may precipitate. Ensure your final assay concentration is below the solubility limit in your specific assay buffer. We recommend preparing fresh dilutions from a stock solution for each experiment.
-
-
Assay Conditions:
-
Cell Line: Ensure the cell line you are using expresses sufficient levels of the oxytocin receptor. You can verify this through qPCR, western blot, or a saturation binding assay.
-
Agonist Concentration: In functional assays, the concentration of the oxytocin agonist used is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound. We recommend using an agonist concentration at or near its EC80 value to create a sufficient window for observing antagonism.
-
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization, which may mask the effects of an antagonist.[2] Ensure your pre-incubation and treatment times are optimized to avoid this phenomenon.
Q2: I am observing unexpected cellular toxicity in my cell-based assays with this compound. What could be the cause?
A2: Unexpected toxicity can arise from on-target or off-target effects. Here’s how to troubleshoot:
-
Concentration-Dependent Toxicity:
-
Dose-Response: Perform a dose-response curve for this compound in your cell line to determine the concentration at which toxicity occurs.
-
On-Target vs. Off-Target: If toxicity occurs at concentrations significantly higher than the IC50 for the oxytocin receptor, it is more likely due to off-target effects.
-
-
Off-Target Liabilities:
-
Vasopressin Receptors: this compound has a known affinity for vasopressin V1a and V2 receptors, albeit at lower potency than for the oxytocin receptor. If your cells express these receptors, this could be a source of the observed effects.
-
Broad Off-Target Screening: For a comprehensive understanding of potential off-target effects, we recommend screening this compound against a broad panel of receptors, ion channels, and enzymes (e.g., the Eurofins SafetyScreen44™ Panel).[3][4] This can help identify unforeseen interactions that may lead to toxicity.
-
-
Control Experiments:
-
Cell Line Comparison: Test the toxicity of this compound in a cell line that does not express the oxytocin receptor. If toxicity is still observed, it is likely an off-target effect.
-
II. In Vivo Experimentation
Q3: My in vivo study with this compound is showing inconsistent or no behavioral effects. What are some potential reasons?
A3: In vivo studies introduce additional layers of complexity. Here are some factors to consider:
-
Pharmacokinetics and Bioavailability:
-
Route of Administration: The oral bioavailability of this compound can be variable and may not be optimal in all species.[2][5] Consider alternative routes of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, which may provide more consistent exposure.
-
Dosing and Timing: The pharmacokinetic profile of this compound, including its time to peak concentration (Tmax) and half-life, can vary between species.[5] It is crucial to perform pharmacokinetic studies in your chosen animal model to determine the optimal dosing regimen and the appropriate time window for behavioral testing.
-
Metabolism: this compound is subject to metabolism, which can vary between species and even between sexes.[5] This can affect the concentration of the active compound reaching the target tissue.
-
-
Blood-Brain Barrier Penetration:
-
Central vs. Peripheral Effects: this compound can cross the blood-brain barrier.[6] However, the extent of penetration and accumulation in specific brain regions can be variable. If you are investigating centrally-mediated behaviors, it is important to confirm that sufficient concentrations of this compound are reaching the brain.
-
-
Animal Model:
-
Species Differences: The expression and function of the oxytocin system can differ between species. Ensure that your chosen animal model is appropriate for the scientific question you are addressing.
-
Q4: I am observing unexpected side effects or toxicity in my animal studies. How can I investigate the cause?
A4: Unexpected in vivo toxicity should be investigated systematically:
-
Dose-Range Finding Study: Conduct a dose-range finding study to identify the maximum tolerated dose (MTD) in your animal model.
-
Off-Target Pharmacology:
-
Vasopressin Receptor-Mediated Effects: As this compound has affinity for vasopressin receptors, consider whether the observed side effects could be related to the blockade of these receptors. For example, V1a receptor antagonism can affect blood pressure.
-
Broader Off-Target Effects: As with in vitro studies, unexpected in vivo effects may be due to interactions with other targets. A broad in vitro pharmacology profile can provide clues to potential off-target liabilities.
-
-
Metabolite Profiling: Investigate the metabolic profile of this compound in your animal model to determine if a metabolite could be responsible for the observed toxicity.
Quantitative Data
The following table summarizes the known binding affinities and potencies of this compound for the human oxytocin and vasopressin receptors.
| Receptor | Species | Assay Type | Value | Reference |
| Oxytocin Receptor (OTR) | Human | Radioligand Binding (IC50) | 26 nM | [7] |
| Oxytocin Receptor (OTR) | Rat | Radioligand Binding (IC50) | 8.9 nM | [7] |
| Oxytocin Receptor (OTR) | Coyote | Radioligand Binding (Ki) | 12.38 nM | [6] |
| Vasopressin V1a Receptor | Human | Radioligand Binding (IC50) | 370 nM | |
| Vasopressin V1a Receptor | Coyote | Radioligand Binding (Ki) | 511.6 nM | [6] |
| Vasopressin V2 Receptor | Human | Radioligand Binding (IC50) | 570 nM |
Experimental Protocols
1. Competitive Radioligand Binding Assay to Determine Off-Target Affinity
Objective: To determine the binding affinity (Ki) of this compound for a suspected off-target receptor (e.g., vasopressin V1a receptor) expressed in a recombinant cell line.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the receptor of interest.
-
Radioligand specific for the receptor of interest (e.g., [3H]-Arginine Vasopressin for the V1a receptor).
-
This compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 1 µM) of an unlabeled ligand for the receptor of interest.
-
96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the cells in ice-cold assay buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Competition Binding: Serial dilutions of this compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
2. Calcium Flux Functional Assay to Assess Off-Target Activity
Objective: To determine if this compound has functional antagonist activity at a Gq-coupled off-target receptor (e.g., vasopressin V1a receptor).
Materials:
-
CHO or HEK293 cells stably expressing the Gq-coupled receptor of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit).
-
An agonist for the receptor of interest.
-
This compound hydrochloride.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: The next day, load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the agonist (typically the EC80) in assay buffer.
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the this compound dilutions to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Add the agonist to the wells and immediately begin kinetic measurement of the fluorescence signal for 2-3 minutes.
-
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. Determine the inhibitory effect of this compound by measuring the reduction in the agonist-induced fluorescence signal. Plot the percent inhibition as a function of the this compound concentration to determine the IC50.
Visualizations
Signaling Pathways
Caption: Oxytocin Receptor Signaling Pathway and this compound Inhibition.
Caption: Vasopressin V1a Receptor Signaling and Off-Target this compound Inhibition.
Experimental Workflow
Caption: Logical Workflow for Troubleshooting Unexpected Results with this compound.
References
- 1. Competitive radioligand binding assays [bio-protocol.org]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of L-368,899
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of the non-peptide oxytocin receptor antagonist, L-368,899.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
The oral bioavailability of this compound has been studied in rats and dogs and shows dose- and species-dependent variability. In rats, at a 5 mg/kg dose, the oral bioavailability is approximately 14% in females and 18% in males.[1][2][3] At a 25 mg/kg dose in male rats, the bioavailability increases to 41%.[1] In dogs, the oral bioavailability was estimated to be 17% at a 5 mg/kg dose and 41% at a 33 mg/kg dose.[1] It is important to note that due to nonlinear kinetics at higher doses, bioavailability could not always be calculated.[1]
Q2: What are the main factors influencing the oral bioavailability of this compound?
The primary factors influencing the oral bioavailability of this compound appear to be related to its metabolism. Studies have indicated that this compound is extensively metabolized in both rats and dogs, with less than 10% of the dose excreted unchanged.[1] The nonlinear pharmacokinetics observed at higher doses are attributed to the saturation of hepatic metabolism.[1][4] Additionally, gender differences in metabolizing capacity have been observed in rats, leading to variations in plasma concentrations.[1][4]
Q3: Is this compound a peptide? Do strategies for improving peptide drug bioavailability apply?
No, this compound is a non-peptide, small-molecule oxytocin receptor antagonist.[2] Therefore, many strategies aimed at improving the oral bioavailability of peptide drugs, such as protection from enzymatic degradation in the gastrointestinal tract, may not be the primary focus for this compound.[5][6] While general formulation strategies to enhance absorption can be considered, the key to improving its bioavailability likely lies in addressing its metabolic profile.
Q4: What formulation strategies could be explored to improve the oral bioavailability of this compound?
While this compound is orally active, its bioavailability can be inconsistent.[1][7] Researchers could explore the following formulation strategies:
-
Co-administration with metabolic inhibitors: Investigating the co-administration of this compound with safe and selective inhibitors of the specific metabolic enzymes responsible for its degradation could increase its systemic exposure.
-
Prodrug approach: Designing a prodrug of this compound that is less susceptible to first-pass metabolism and then converts to the active compound in systemic circulation could be a viable strategy.
-
Advanced formulation systems: While not a peptide, utilizing advanced drug delivery systems like self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations could potentially enhance absorption and reduce metabolic variability.
-
Excipient selection: The use of excipients that can inhibit efflux pumps or modulate tight junctions in the intestine might offer some benefit, although the primary challenge appears to be metabolism.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects. | Saturation of hepatic metabolism at the administered dose. Gender differences in metabolic capacity. | 1. Conduct dose-ranging studies to determine if the variability is dose-dependent. 2. Segregate data by gender to assess for sex-specific differences in metabolism. 3. Consider using a lower dose where metabolism may not be saturated. |
| Observed oral bioavailability is lower than expected based on literature. | Differences in experimental animal species, strain, or age. Formulation and vehicle used for oral administration. | 1. Ensure the animal model used is comparable to those in the cited literature. 2. Document and standardize the formulation and vehicle used for oral gavage. Consider simple aqueous suspensions or solutions in vehicles like 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[3] 3. Perform a pilot study to establish baseline pharmacokinetic parameters in your specific animal model. |
| Non-linear dose-proportionality in pharmacokinetic studies. | Saturation of metabolic pathways. | 1. This is an expected characteristic of this compound at higher doses.[1] 2. Focus on a dose range where the kinetics are more linear if dose-proportionality is critical for the study's objective. 3. Develop a pharmacokinetic model that accounts for saturable metabolism to better predict drug exposure. |
| Difficulty in achieving desired therapeutic concentrations with oral administration. | Suboptimal bioavailability in the specific animal model or species being used. | 1. Consider alternative routes of administration with higher bioavailability, such as intramuscular injection, for initial proof-of-concept studies.[8] 2. Explore the formulation strategies mentioned in the FAQ section to enhance oral absorption and reduce pre-systemic metabolism. |
Quantitative Data Summary
The following table summarizes the reported oral bioavailability of this compound in different species and at various doses.
| Species | Dose (mg/kg) | Oral Bioavailability (%) | Reference |
| Rat (female) | 5 | 14 | [1][2][3] |
| Rat (male) | 5 | 18 | [1][2][3] |
| Rat (male) | 25 | 41 | [1] |
| Dog | 5 | 17 | [1] |
| Dog | 33 | 41 | [1] |
Experimental Protocols
Protocol 1: Determination of Oral Bioavailability of this compound in Rats
Objective: To determine the absolute oral bioavailability of this compound in male Sprague-Dawley rats.
Materials:
-
This compound hydrochloride
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Vehicle for intravenous administration (e.g., saline with 10% DMSO)
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Intravenous catheters
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: Acclimate rats for at least 3 days prior to the study with free access to food and water.
-
Dosing Groups:
-
Group 1 (Intravenous): Administer this compound at 1 mg/kg via intravenous injection.
-
Group 2 (Oral): Administer this compound at 5 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or a catheter at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including Area Under the Curve (AUC), for both intravenous and oral routes using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
Caption: Workflow for Determining Oral Bioavailability.
Caption: Fate of Orally Administered this compound.
References
- 1. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | OXTR antagonist | TargetMol [targetmol.com]
- 4. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Oral delivery of peptide drugs: barriers and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-368,899 Experimental Timelines for Behavioral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective oxytocin receptor antagonist, L-368,899, in behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound hydrochloride is soluble in saline.[1] For short-term storage (days to weeks), a solution can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store the solution at -20°C.[2] Always refer to the manufacturer's specific instructions for the particular salt form you are using.
Q2: What is the optimal pre-treatment time for this compound before starting a behavioral assay?
A2: The optimal pre-treatment time for this compound can vary depending on the animal model and the route of administration. Based on pharmacokinetic studies, a general guideline is to administer the compound 30 minutes before the behavioral test when using intraperitoneal (I.P.) injections in rodents.[1] One study in coyotes suggests a window of 15 to 45 minutes for behavioral testing after intramuscular injection.[3]
Q3: Does this compound cross the blood-brain barrier?
A3: Yes, this compound is a non-peptide antagonist that readily crosses the blood-brain barrier, allowing for the investigation of the central effects of oxytocin receptor blockade.[2][4] It has been shown to accumulate in limbic brain areas.[4]
Q4: What are typical dosages of this compound used in rodent behavioral studies?
A4: Dosages in rodent studies typically range from 1 mg/kg to 10 mg/kg.[1][5] The specific dose will depend on the research question, the specific behavioral assay, and the animal model. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable behavioral effect | Suboptimal Dose: The dose of this compound may be too low to elicit a significant behavioral change. | Conduct a dose-response study to determine the effective dose for your specific assay and animal model. |
| Incorrect Timing of Administration: The behavioral test may be conducted outside the peak efficacy window of the compound. | Adjust the pre-treatment time based on pharmacokinetic data. For I.P. injections in rodents, a 30-minute window is often effective.[1] | |
| Poor Compound Solubility: If the compound is not fully dissolved, the actual administered dose may be lower than intended. | Ensure the compound is fully dissolved in the vehicle. Use fresh preparations of the solution for each experiment. | |
| Metabolism of the Compound: The compound may be rapidly metabolized in the species being studied. | Review pharmacokinetic data for the specific animal model. Consider alternative routes of administration that may bypass first-pass metabolism. | |
| High variability in behavioral results | Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing. | Ensure all personnel are properly trained in the administration technique and use calibrated equipment for accurate dosing. |
| Individual Animal Differences: Biological variability between animals can contribute to varied responses. | Increase the sample size to improve statistical power. Ensure proper randomization and blinding of experimental groups. | |
| Vehicle Effects: The vehicle used to dissolve the compound may have its own behavioral effects. | Always include a vehicle-only control group in your experimental design to account for any effects of the vehicle. | |
| Unexpected or off-target effects | Lack of Specificity: While this compound is selective for the oxytocin receptor, high concentrations may have off-target effects. | Use the lowest effective dose determined from a dose-response study. Some research suggests that at higher concentrations, it may have a slightly higher affinity for the vasopressin 1a receptor (AVPR1a) than the oxytocin receptor (OXTR).[6] |
| Interaction with Other Factors: The compound's effect may be influenced by environmental or physiological factors. | Carefully control for environmental variables such as light, noise, and temperature. Consider the hormonal status of female animals, as this can influence the oxytocin system. |
Experimental Protocols
General Administration Protocol for Rodents (Intraperitoneal Injection)
-
Preparation of this compound Solution:
-
On the day of the experiment, dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 1 mg/ml for a 10 mg/kg dose in a 25g mouse, inject 0.25 ml).
-
Vortex the solution to ensure it is fully dissolved.
-
-
Animal Handling:
-
Habituate the animals to the injection procedure for several days prior to the experiment to minimize stress-induced behavioral changes.
-
-
Administration:
-
Gently restrain the animal.
-
Administer the this compound solution or vehicle via intraperitoneal (I.P.) injection.
-
-
Pre-treatment Time:
-
Return the animal to its home cage for a 30-minute pre-treatment period before initiating the behavioral assay.
-
Pharmacokinetic Data Summary
| Parameter | Rats (Female) | Rats (Male) | Dogs (Female) | Coyotes |
| Route of Administration | Oral | Oral | Oral | Intramuscular |
| Oral Bioavailability | 14% (5 mg/kg) | 18% (5 mg/kg), 41% (25 mg/kg) | 17% (5 mg/kg), 41% (33 mg/kg) | N/A |
| Plasma Half-life (t1/2) | ~2 hours | ~2 hours | ~2 hours | N/A |
| Plasma Clearance | 18-36 ml/min/kg | 23-36 ml/min/kg | 23-36 ml/min/kg | N/A |
| Peak in CSF | N/A | N/A | N/A | 15-30 minutes |
Data for rats and dogs from Thompson et al., 1997.[7] Data for coyotes from Freeman et al., 2024.[8][9]
Visualizations
Signaling Pathway of Oxytocin Receptor Antagonism
Caption: this compound blocks oxytocin from binding to its Gq-coupled receptor.
Experimental Workflow for a Behavioral Assay
References
- 1. biorxiv.org [biorxiv.org]
- 2. medkoo.com [medkoo.com]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DigitalCommons@USU - Student Research Symposium: Comparing this compound and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Stress in Animals During L-368,899 Administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize stress in laboratory animals during the administration of the oxytocin receptor antagonist, L-368,899.
I. Troubleshooting Guides
This section addresses specific issues that may arise during this compound administration and offers solutions to mitigate animal stress.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Resistance to Oral Gavage | Animal anxiety due to improper restraint, discomfort from the gavage needle, or aversive taste of the vehicle. | - Acclimatize animals to handling and restraint prior to the procedure. - Ensure proper restraint technique to prevent movement and injury. - Use flexible, ball-tipped gavage needles appropriate for the animal's size. - Coat the gavage needle with a sucrose solution to improve acceptance.[1][2] - Consider alternative, less stressful oral administration methods such as voluntary consumption in palatable food or liquid. |
| Signs of Distress During/After Injection (IP, IV, IM) | Pain from the injection, improper needle insertion, anxiety from restraint. | - Use a new, sterile needle of the appropriate gauge for each animal. - Ensure proper injection technique for the chosen route to avoid tissue damage. - For intraperitoneal injections, use a refined, non-restraint method where possible. - Acclimatize animals to the injection procedure through gentle handling and positive reinforcement. - For intravenous injections, ensure proper vessel dilation to facilitate smooth needle entry. |
| Vocalization and Struggling During Handling | Fear and anxiety from improper or aversive handling techniques. | - Avoid picking up rodents by the tail; use tunnel handling or cupping methods instead. - Handle animals calmly and confidently, avoiding sudden movements and loud noises. - Habituate animals to the handler and the experimental environment. - Employ positive reinforcement techniques, such as offering a food treat after the procedure. |
| Variable Experimental Results | Uncontrolled stress during drug administration can be a significant confounding variable. | - Standardize handling and administration procedures across all animals and experimental groups. - Implement a consistent acclimation period for all animals. - Monitor and record behavioral and physiological signs of stress. - Consider using less invasive administration routes if scientifically appropriate for the study. |
II. Frequently Asked Questions (FAQs)
Q1: What is the least stressful method for administering this compound to rodents?
A1: The least stressful method is typically voluntary oral consumption, where this compound is mixed with a palatable substance. This avoids the stress associated with restraint and injection. If precise dosing is required and voluntary consumption is not feasible, refined oral gavage techniques or non-restraint injection methods are preferable to traditional restraint-based procedures.
Q2: How can I habituate my animals to the administration procedure?
A2: Habituation involves gradually exposing the animals to the procedures in a non-threatening manner. This can include:
-
Handling: Gently handle the animals for short periods daily for several days leading up to the experiment.
-
Mock Procedures: Simulate the administration procedure without actually giving the substance. For example, for oral gavage, you can gently restrain the animal and touch the gavage needle to its mouth without insertion. For injections, you can hold the animal in the injection position.
-
Positive Reinforcement: Associate the procedure with a positive reward, such as a small food treat, immediately following the handling or mock procedure.
Q3: What are the key signs of stress to monitor in my animals during and after this compound administration?
A3: Key signs of stress include:
-
Behavioral: Increased vocalizations, struggling, attempts to escape, freezing, piloerection (hair standing on end), and changes in normal behaviors such as grooming and exploration.
-
Physiological: Increased heart rate, respiration, and body temperature. Chronically, stress can lead to weight loss and changes in corticosterone levels.
Q4: Does the vehicle used to dissolve this compound contribute to stress?
A4: Yes, the vehicle can be a source of stress if it is unpalatable or causes irritation. It is important to choose a vehicle that is well-tolerated by the animals. For oral administration, a palatable vehicle can improve acceptance. For injections, ensure the vehicle is sterile, non-irritating, and at an appropriate pH.
Q5: How can I minimize the stress of restraint?
A5: To minimize restraint stress:
-
Use the least amount of restraint necessary for the shortest possible time.
-
Ensure the restraint method is appropriate for the species and size of the animal.
-
Train personnel to be proficient and efficient in restraint techniques.
-
Consider non-restraint or partial-restraint methods whenever possible.
III. Data on Stress Markers and Administration Routes
The following tables summarize quantitative data on common stress markers associated with different administration procedures in rodents. Note that these data are from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Plasma Corticosterone Levels in Mice Following Oral Gavage with Refinements
| Treatment Group | Mean Plasma Corticosterone (ng/mL) ± SEM |
| Non-gavaged Control | 25.3 ± 4.5 |
| Gavage with Water-Coated Needle | 118.7 ± 12.1 |
| Gavage with Sucrose-Coated Needle | 35.8 ± 6.2[1][2] |
| Data from a study on the effect of precoating gavage needles on stress in mice.[1][2] |
Table 2: Behavioral Stress Responses to Different Intraperitoneal Injection Handling Methods in Rats
| Handling Method | Struggling Score (mean ± SEM) | Vocalization Score (mean ± SEM) |
| Conventional Scruff Method | 2.8 ± 0.2 | 1.5 ± 0.3 |
| Modified Non-Restraint Method | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Scores are based on a defined scale where higher numbers indicate a greater stress response. |
Table 3: Heart Rate Changes in Rats Following Intravenous Infusion
| Treatment | Baseline Heart Rate (bpm, mean ± SEM) | Heart Rate Post-Infusion (bpm, mean ± SEM) |
| Saline (Sham) | 338 ± 6 | 338 ± 6 |
| Angiotensin II | 338 ± 6 | 381 ± 12 |
| Data from a study investigating cardiovascular responses to intravenous infusions in conscious rats. |
IV. Experimental Protocols
Protocol 1: Refined Oral Gavage in Mice
-
Acclimation: For at least three days prior to the experiment, handle the mice daily using a tunnel or cupping method.
-
Preparation: Prepare the this compound solution in a palatable vehicle if possible. Prepare a 10% sucrose solution.
-
Restraint: Gently restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line.
-
Gavage Needle Preparation: Dip the tip of the correct size, ball-tipped gavage needle into the 10% sucrose solution.[1][2]
-
Administration: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. Administer the this compound solution slowly.
-
Post-Procedure: Immediately return the mouse to its home cage and monitor for any signs of distress.
Protocol 2: Non-Restraint Intraperitoneal Injection in Rats
-
Acclimation: Handle the rats daily for several days, allowing them to become accustomed to the experimenter.
-
Procedure:
-
Allow the rat to move freely on a familiar surface.
-
Gently lift the rat's hindquarters to expose the abdomen.
-
Quickly and smoothly insert the needle into the lower right or left abdominal quadrant.
-
Inject the this compound solution.
-
Immediately release the rat.
-
-
Positive Reinforcement: Provide a small food reward immediately after the injection.
V. Visualizations
References
addressing variability in response to L-368,899 treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing L-368,899, a potent and selective oxytocin receptor antagonist. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide, orally bioavailable antagonist of the oxytocin receptor (OTR).[1][2] Its primary mechanism of action is to competitively inhibit the binding of oxytocin to its receptor, thereby blocking downstream signaling pathways.[2] This makes it a valuable tool for investigating the physiological and behavioral roles of oxytocin.
Q2: What is the selectivity profile of this compound?
This compound is highly selective for the oxytocin receptor over the structurally related vasopressin receptors (V1a and V2). It displays over 40-fold selectivity for the OTR.[3][4] However, at higher concentrations, off-target effects at vasopressin receptors are possible. One study suggested that this compound may have a slightly higher affinity for the vasopressin 1a receptor (AVPR1a) than the OTR in human brain tissue, so it is crucial to use the lowest effective concentration to ensure OTR-specific effects.[5]
Q3: What are the recommended storage and stability guidelines for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years.[6] Once in solution, it should be stored at -80°C for up to one year or -20°C for up to one year (sealed from moisture).[1] It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[1] Avoid repeated freeze-thaw cycles.
Q4: How should I prepare this compound for in vitro and in vivo experiments?
This compound hydrochloride is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[7][8] For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a concentration of 5 mg/mL.[6] Sonication may be required to aid dissolution.[6]
Troubleshooting Guide
Issue 1: I am observing high variability in my experimental results.
High variability can arise from several sources. Consider the following factors:
-
Species Differences: The pharmacokinetics of this compound vary significantly between species. For instance, the volume of distribution is higher in dogs (3.4-4.9 L/kg) compared to rats (2.0-2.6 L/kg).[2]
-
Sex Differences: In rats, the pharmacokinetics of this compound are sex-dependent. Plasma concentrations are higher in female rats than in males, which is attributed to a lower metabolizing capacity in female rat liver microsomes.[2]
-
Dose and Route of Administration: The oral bioavailability of this compound is dose-dependent and can vary between sexes.[1][2] The route of administration (e.g., intravenous, intraperitoneal, oral) will also significantly impact the pharmacokinetic profile.
-
Anesthesia: Anesthesia can alter brain oxytocin levels and cardiovascular function, potentially confounding the effects of this compound.[9][10][11]
Issue 2: The compound has precipitated out of my prepared solution.
Precipitation can occur if the solubility limits are exceeded or if the solution is not prepared correctly.
-
Solution Preparation: When preparing vehicle solutions, add each solvent sequentially and ensure the compound is fully dissolved before adding the next.[1] Sonication and gentle heating can aid dissolution.[1]
-
Storage: Store solutions at the recommended temperatures to maintain stability. For in vivo working solutions, it is best to prepare them fresh.[1]
Issue 3: I am not observing the expected antagonistic effect.
Several factors could contribute to a lack of efficacy:
-
Dose: The effective dose can vary significantly depending on the species, sex, and experimental paradigm. Refer to the literature for appropriate dose ranges.
-
Timing of Administration: The onset and duration of action of this compound depend on its pharmacokinetic profile. In coyotes, for example, the peak concentration in the cerebrospinal fluid (CSF) after intramuscular injection is between 15 and 30 minutes.[3]
-
Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization, which may alter the response to an antagonist.[12]
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Species/Tissue | IC50 (nM) | Reference |
| Rat Uterus | 8.9 | [1] |
| Human Uterus | 26 | [1] |
| Coyote OXTR | 12 (Ki) | [3] |
Table 2: Selectivity of this compound
| Receptor | IC50 (nM) | Reference |
| Vasopressin V1a | 370 | [3] |
| Vasopressin V2 | 570 | [3] |
| Coyote AVPR1a | 511.6 (Ki) | [3] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Parameter | Value | Reference |
| Rat | t1/2 (i.v.) | ~2 hr | [2] |
| Plasma Clearance | 23-36 ml/min/kg | [2] | |
| Vdss | 2.0-2.6 L/kg | [2] | |
| Oral Bioavailability (5 mg/kg) | 14% (female), 18% (male) | [1] | |
| Oral Bioavailability (25 mg/kg) | 17% (female), 41% (male) | [1] | |
| Dog | t1/2 (i.v.) | ~2 hr | [2] |
| Plasma Clearance | 23-36 ml/min/kg | [2] | |
| Vdss | 3.4-4.9 L/kg | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the this compound hydrochloride powder to room temperature before opening the vial.
-
To prepare a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound hydrochloride (MW: 591.2 g/mol ), add 169.1 µL of DMSO.
-
Vortex and/or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: In Vivo Administration (Intraperitoneal Injection in Rodents)
-
Prepare a fresh working solution of this compound on the day of the experiment. A common vehicle is saline or a DMSO/PEG300/Tween 80/saline mixture.[6]
-
The final concentration of DMSO in the injected solution should be kept low (typically <5%) to avoid toxicity.
-
Calculate the required volume of the working solution based on the animal's body weight and the desired dose (e.g., 3 or 10 mg/kg).
-
Administer the solution via intraperitoneal injection.
-
The timing of behavioral testing or tissue collection should be based on the known pharmacokinetic profile of this compound in the specific species and sex being studied.
Visualizations
Caption: Oxytocin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 5. DigitalCommons@USU - Student Research Symposium: Comparing this compound and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 6. This compound hydrochloride | OXTR antagonist | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of oxytocin and anaesthesia on vascular tone in pregnant women: a randomised double-blind placebo-controlled study using non-invasive pulse wave analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of oxytocin and anaesthesia on vascular tone in pregnant women: a randomised double-blind placebo-controlled study using non-invasive pulse wave analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-368,899 Target Engagement in the Brain
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming target engagement of L-368,899, a selective oxytocin receptor (OXTR) antagonist, in the brain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target in the brain?
A1: this compound is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OXTR).[1][2] Its primary target in the brain is the OXTR, a G-protein coupled receptor involved in various neurological processes, including social behavior.[3][4] this compound is known to cross the blood-brain barrier, making it a valuable tool for investigating the central effects of oxytocin system modulation.[1][5]
Q2: How can I confirm that this compound is reaching the brain after peripheral administration?
A2: Confirmation of brain penetration can be achieved by measuring the concentration of this compound in cerebrospinal fluid (CSF) and brain tissue homogenates.[6][7] A common method involves collecting CSF and brain samples at various time points after administration, followed by quantification of the compound using liquid chromatography-mass spectrometry (LC/MS).[8] Studies have shown that this compound can be detected in the CSF and accumulates in specific brain regions, such as the limbic system, after peripheral administration.[5][7]
Q3: What are the key methods to demonstrate that this compound is binding to the oxytocin receptor in the brain?
A3: The primary methods to demonstrate target engagement of this compound with the OXTR in the brain are:
-
In Vitro Competition Binding Assays: These assays use brain tissue homogenates to determine the binding affinity (Ki) of this compound for the OXTR by measuring its ability to displace a radiolabeled ligand.[9]
-
Receptor Autoradiography: This technique allows for the visualization and quantification of OXTRs in brain sections and can be used in a competitive binding format to show displacement by this compound.[10]
-
Pharmacodynamic Biomarker Assays: Measuring the downstream effects of OXTR blockade can provide indirect evidence of target engagement. This could involve assessing changes in signaling pathways or related physiological responses.[11]
Q4: Is it possible to visualize this compound binding to oxytocin receptors in the living brain?
A4: Currently, there is no established and widely available radiotracer for in vivo imaging of the OXTR using techniques like Positron Emission Tomography (PET).[6] Attempts have been made to develop a PET tracer from this compound, but this has proven challenging.[4] Therefore, direct visualization of this compound binding in the living brain is not a routine experimental approach.
Troubleshooting Guides
In Vitro Binding Assays & Autoradiography
| Problem | Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Hydrophobic interactions of the ligand with non-receptor components. | 1. Use a radioligand concentration at or below its Kd value. 2. Increase the number and volume of ice-cold buffer washes.[3] 3. Add bovine serum albumin (BSA) to the incubation buffer to reduce non-specific interactions.[3] |
| Low or No Specific Binding | 1. Degraded receptor preparation. 2. Inactive radioligand. 3. Incorrect buffer composition or pH. | 1. Ensure proper storage and handling of brain tissue. Confirm receptor presence with Western blotting.[3] 2. Check the age and storage conditions of the radioligand. 3. Verify the composition and pH of all buffers. |
| Inconsistent Results Between Experiments | 1. Variability in tissue dissection. 2. Pipetting errors. 3. Fluctuations in incubation temperature or time. | 1. Use a brain atlas to ensure consistent dissection of the region of interest. 2. Calibrate pipettes regularly and use positive displacement pipettes for viscous solutions. 3. Use a temperature-controlled incubator and a precise timer for all incubations. |
Experimental Protocols
Protocol 1: In Vitro Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the oxytocin receptor in brain tissue homogenates.
Materials:
-
Brain tissue from the region of interest (e.g., amygdala, hypothalamus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled OXTR antagonist (e.g., [125I]-ornithine vasotocin analog)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Dissect and homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer.
-
Perform a protein concentration assay (e.g., BCA assay) to determine the protein concentration of the membrane preparation.
-
In a 96-well plate, add a constant concentration of the radioligand and a range of concentrations of unlabeled this compound to the membrane preparation.
-
To determine non-specific binding, add a high concentration of unlabeled oxytocin to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using a non-linear regression program (e.g., GraphPad Prism) to calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Protocol 2: Quantitative Receptor Autoradiography
This protocol allows for the visualization and quantification of this compound competition with a radioligand for OXTR binding in brain sections.
Materials:
-
Frozen brain sections (10-20 µm thick) mounted on slides
-
Pre-incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled OXTR antagonist
-
Unlabeled this compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Autoradiography film or phosphor imaging screens
-
Image analysis software
Procedure:
-
Bring the frozen brain sections to room temperature.
-
Pre-incubate the slides in pre-incubation buffer to remove endogenous ligands.
-
Incubate the slides with the radioligand in the incubation buffer. For competition studies, co-incubate adjacent sections with the radioligand and increasing concentrations of this compound.
-
To determine non-specific binding, incubate a set of slides with the radioligand in the presence of a high concentration of unlabeled oxytocin.
-
After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand.
-
Briefly rinse the slides in distilled water and dry them.
-
Expose the slides to autoradiography film or a phosphor imaging screen.
-
Develop the film or scan the screen to visualize the distribution and density of radioligand binding.
-
Quantify the optical density of the signal in specific brain regions using image analysis software.
-
In competition experiments, a decrease in signal intensity with increasing concentrations of this compound indicates target engagement.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| This compound Binding Affinity (Ki) for OXTR | 12.38 nM | Coyote | [9] |
| This compound Binding Affinity (Ki) for AVPR1a | 511.6 nM | Coyote | [9] |
| This compound Selectivity (AVPR1a/OXTR) | ~40-fold | Coyote | [6][9] |
| This compound IC50 for rat uterus OXTR | 8.9 nM | Rat | [1] |
| This compound IC50 for human uterus OXTR | 26 nM | Human | [1] |
Visualizations
Caption: Workflow for confirming this compound target engagement in the brain.
Caption: Simplified signaling pathway of the oxytocin receptor and the antagonistic action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Carbon-11 N-methyl alkylation of this compound and in vivo PET imaging investigations for neural oxytocin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological characteristics and anatomical distribution of [3H]oxytocin-binding sites in the Wistar rat brain studied by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Receptor Autoradiography to Visualize and Quantify Oxytocin and Vasopressin 1a Receptors in the Human and Nonhuman Primate Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
L-368,899 Technical Support Center: Navigating Long-Term Studies
Welcome to the technical support center for L-368,899. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the limitations of this compound in long-term experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help ensure the success of your research.
Troubleshooting Guides
Problem: Inconsistent or Diminishing Effects in Chronic Studies
Possible Cause: The short pharmacokinetic half-life of this compound can lead to fluctuating plasma and CNS concentrations, resulting in inconsistent receptor antagonism over time. The half-life after a single intravenous injection in rats and dogs is approximately 2 hours.[1][2] In coyotes, after intramuscular injection, the compound peaked in the cerebrospinal fluid (CSF) between 15 and 30 minutes and returned to baseline by 45 minutes.[3] This narrow therapeutic window is a significant challenge for long-term studies requiring sustained receptor blockade.
Solutions:
-
Dosing Regimen:
-
Multiple Daily Dosing: Administer this compound multiple times a day to maintain more stable plasma concentrations. The exact frequency will depend on the species and the required level of receptor occupancy.
-
Continuous Infusion: For continuous and stable drug levels, consider using osmotic mini-pumps for subcutaneous or intravenous infusion. This method bypasses the issue of rapid metabolism and maintains a steady-state concentration.
-
-
Route of Administration:
-
Pharmacokinetic Monitoring:
-
Conduct pilot pharmacokinetic studies in your specific animal model to determine the optimal dosing regimen and route of administration to achieve and maintain the desired level of receptor antagonism.
-
Problem: Unexpected Behavioral or Physiological Readouts (Off-Target Effects)
Possible Cause: While this compound is a selective oxytocin receptor (OXTR) antagonist, it exhibits some affinity for the vasopressin 1a receptor (AVPR1a).[4][5] One study in human brain tissue suggested a slightly higher affinity for AVPR1a than OXTR, recommending against its use as a highly specific OXTR antagonist in certain contexts.[6] In long-term studies, even minor off-target activity can lead to cumulative and confounding effects.
Solutions:
-
Control Experiments:
-
Include control groups treated with a selective AVPR1a antagonist to differentiate the effects of OXTR and AVPR1a blockade.
-
Use multiple, structurally different OXTR antagonists if available to confirm that the observed effects are specific to OXTR antagonism.
-
-
Dose-Response Studies:
-
Carefully titrate the dose of this compound to the lowest effective concentration to minimize the risk of off-target effects.
-
-
Phenotypic Analysis:
-
Thoroughly phenotype your animals to monitor for known effects of vasopressin system modulation, such as changes in social behavior, anxiety, and water balance.
-
Problem: Variability in Experimental Results Between Batches or Experiments
Possible Cause: The stability of this compound in solution can be a source of variability. It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[1] Stock solutions can be stored at -20°C for up to a year or -80°C for up to two years.[1]
Solutions:
-
Solution Preparation:
-
Always prepare fresh working solutions from a frozen stock on the day of the experiment.
-
Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.[1]
-
-
Storage of Stock Solutions:
-
Quality Control:
-
If variability persists, consider analytical validation of the compound's concentration and purity from your supplier.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, non-peptide, and selective antagonist of the oxytocin receptor (OXTR).[1][4] It competitively binds to the OXTR, preventing the endogenous ligand oxytocin from binding and activating the receptor. This blockade inhibits downstream signaling pathways.[7]
Q2: What are the known pharmacokinetic properties of this compound?
The pharmacokinetics of this compound can vary between species. It generally has a short half-life and variable oral bioavailability. Below is a summary of key pharmacokinetic parameters.
Q3: How selective is this compound for the oxytocin receptor?
This compound displays greater than 40-fold selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors in some assays.[4] However, its affinity for the vasopressin 1a receptor (AVPR1a) is not negligible and may be a source of off-target effects in long-term studies.[6]
Q4: Are there any concerns about receptor desensitization with chronic this compound administration?
Currently, there is a lack of specific studies on oxytocin receptor desensitization or tachyphylaxis following long-term treatment with an antagonist like this compound. However, chronic administration of oxytocin agonists has been shown to alter the expression of oxytocin receptors.[8] Researchers should be aware of the theoretical potential for adaptive changes in the oxytocin system during prolonged receptor blockade and consider incorporating washout periods or intermittent dosing schedules in their study designs.
Q5: What is the recommended method for preparing this compound for in vivo studies?
For in vivo experiments, it is highly recommended to prepare fresh working solutions of this compound on the day of use.[1] Stock solutions can be prepared in solvents like DMSO or water and stored at -20°C or -80°C.[1][4][5] When preparing the working solution, ensure the compound is fully dissolved, using sonication if necessary.[1]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Rat | Dog | Coyote (i.m.) |
| Half-life (t½) | ~2 hours (i.v.)[1][2] | ~2 hours (i.v.)[1][2] | Peak in CSF at 15-30 min, baseline at 45 min[3] |
| Oral Bioavailability | 14-18% (5 mg/kg)[1] | Not explicitly stated | Not explicitly stated |
| Plasma Clearance | 23-36 ml/min/kg[1][2] | 23-36 ml/min/kg[1][2] | Not explicitly stated |
| Volume of Distribution (Vdss) | 2.0-2.6 L/kg[1][2] | 3.4-4.9 L/kg[1][2] | Not explicitly stated |
Table 2: In Vitro Receptor Binding Affinity (IC50/Ki)
| Receptor | Species/Tissue | IC50 / Ki |
| Oxytocin Receptor | Rat Uterus | 8.9 nM (IC50)[1] |
| Human Uterus | 26 nM (IC50)[1] | |
| Coyote Brain | 12.38 nM (Ki)[3] | |
| Vasopressin V1a Receptor | Not specified | 370 nM (IC50)[4] |
| Coyote Brain | 511.6 nM (Ki)[3] | |
| Vasopressin V2 Receptor | Not specified | 570 nM (IC50)[4] |
Experimental Protocols
Protocol 1: Assessment of this compound Pharmacokinetics in a Rodent Model
This protocol provides a general framework for determining the pharmacokinetic profile of this compound in a rodent model to optimize dosing for long-term studies.
1. Animal Preparation:
- Acclimate animals to the housing conditions for at least one week prior to the experiment.
- For blood sampling, animals may be surgically implanted with a catheter in the jugular vein or another suitable blood vessel. Allow for a post-surgical recovery period.
2. Drug Formulation and Administration:
- Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile water or DMSO).
- On the day of the experiment, dilute the stock solution to the desired final concentration with sterile saline.
- Administer this compound via the desired route (e.g., intravenous, intraperitoneal, oral gavage, or intramuscular). Record the exact time of administration.
3. Sample Collection:
- Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) into tubes containing an appropriate anticoagulant (e.g., EDTA).
- Immediately centrifuge the blood samples to separate the plasma.
- If assessing CNS penetration, collect cerebrospinal fluid (CSF) or brain tissue at specific time points.
4. Sample Analysis:
- Store plasma, CSF, and brain tissue samples at -80°C until analysis.
- Quantify the concentration of this compound in the samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
5. Data Analysis:
- Use pharmacokinetic modeling software to calculate key parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
Caption: Oxytocin signaling pathway and the inhibitory action of this compound.
Caption: Proposed experimental workflow for a long-term study using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. DigitalCommons@USU - Student Research Symposium: Comparing this compound and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 7. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist this compound for Coyote Receptors [digitalcommons.usu.edu]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to L-368,899 and Atosiban for In Vivo Research
For researchers, scientists, and drug development professionals, the selection of an appropriate oxytocin receptor antagonist is critical for in vivo studies investigating uterine contractility, preterm labor, and other physiological processes mediated by the oxytocin system. This guide provides an objective comparison of two prominent oxytocin antagonists, the non-peptide L-368,899 and the peptide-based Atosiban, supported by experimental data to inform preclinical research decisions.
Executive Summary
This compound and Atosiban are both potent antagonists of the oxytocin receptor (OTR), a G-protein coupled receptor that plays a pivotal role in uterine contractions. While both compounds effectively inhibit oxytocin-induced effects, they exhibit key differences in their chemical nature, selectivity, pharmacokinetic profiles, and oral bioavailability. This compound is a non-peptide, orally active antagonist with high selectivity for the oxytocin receptor over vasopressin receptors. Atosiban, a peptide analogue of oxytocin, is administered intravenously and also exhibits antagonism at the vasopressin V1a receptor. The choice between these two compounds for in vivo research will depend on the specific experimental design, the desired route of administration, and the importance of selectivity over vasopressin receptors.
Mechanism of Action: Targeting the Oxytocin Receptor
Both this compound and Atosiban exert their primary pharmacological effect by competitively blocking the oxytocin receptor. The activation of the OTR by its endogenous ligand, oxytocin, initiates a downstream signaling cascade primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium concentration is the key trigger for myometrial contraction.[1][2][3][4] By blocking the OTR, both this compound and Atosiban prevent these downstream events, leading to uterine relaxation.
In Vitro and In Vivo Performance: A Data-Driven Comparison
Direct comparative in vivo studies between this compound and Atosiban are limited. However, by compiling data from various sources, a comparative performance profile can be established.
Receptor Binding Affinity and Potency
| Compound | Receptor | Species | Assay | Value | Reference |
| This compound | Oxytocin | Rat (uterus) | IC50 | 8.9 nM | [5] |
| Oxytocin | Human (uterus) | IC50 | 26 nM | [5] | |
| Vasopressin V1a | Human | IC50 | 370 nM | [5] | |
| Vasopressin V2 | Human | IC50 | 570 nM | [5] | |
| Atosiban | Oxytocin | Human | IC50 (Ca²⁺ mobilization) | 59 nM | [6] |
| Oxytocin | Pregnant Baboon | Relative ARI vs ANTAG I | 0.5 | [7] |
IC50: Half maximal inhibitory concentration. ARI: Antagonist-Response Interval, a measure of in vivo activity.
This compound demonstrates high affinity for the oxytocin receptor, with IC50 values in the low nanomolar range. Notably, it exhibits significant selectivity for the oxytocin receptor, being over 40-fold more selective for OTR than for vasopressin V1a and V2 receptors.[8] In contrast, Atosiban is a competitive antagonist of both oxytocin and vasopressin V1a receptors.
In Vivo Efficacy: Inhibition of Uterine Contractions
| Compound | Species | Model | Endpoint | Value (ED50) | Reference |
| This compound | Rat | Oxytocin-induced uterine contractions | Inhibition | 3.5 mg/kg (i.v.) | [6] |
| Rat | Oxytocin-induced uterine contractions | Inhibition | 60-89 mg/kg (p.o.) | [6] | |
| Atosiban | Human | Preterm labor | Reduction in contraction frequency | 75% reduction at 300 µ g/min infusion | [9] |
ED50: The dose that produces 50% of the maximal effect. i.v.: intravenous. p.o.: oral administration.
This compound has been shown to be a potent inhibitor of oxytocin-induced uterine contractions in rats, with a clear dose-dependent effect when administered both intravenously and orally.[6] Atosiban has demonstrated clinical efficacy in reducing the frequency of uterine contractions in pregnant women experiencing preterm labor.[9]
Pharmacokinetic Profiles
A direct comparison of the pharmacokinetic properties of this compound and Atosiban is challenging due to the use of different animal models in the available studies. However, the existing data provide valuable insights into their absorption, distribution, metabolism, and excretion.
| Compound | Species | Administration | T1/2 | Oral Bioavailability | Clearance |
| This compound | Rat | i.v. | ~2 hours | 14-41% | 18-36 ml/min/kg |
| Dog | i.v. | ~2 hours | 17-41% | 23-36 ml/min/kg | |
| Atosiban | Human (pregnant) | i.v. infusion | 13 ± 3 min (initial), 102 ± 18 min (terminal) | N/A | 42 L/hr |
| Monkey (cynomolgus) | i.v. | - | N/A | - |
T1/2: Half-life. N/A: Not applicable.
This compound exhibits a half-life of approximately 2 hours in both rats and dogs and demonstrates oral bioavailability, a significant advantage for certain research applications.[10] Atosiban, being a peptide, is administered intravenously and has a relatively short half-life in humans.[9]
Experimental Protocols
In Vivo Evaluation of Oxytocin Antagonists in a Rat Model
This protocol provides a general framework for assessing the in vivo efficacy of oxytocin receptor antagonists in rats, based on methodologies described in the literature.
Materials:
-
Adult female Sprague-Dawley rats in estrus
-
Anesthetic (e.g., urethane)
-
This compound or Atosiban
-
Oxytocin
-
Saline
-
Intrauterine balloon catheter
-
Pressure transducer and recording system
-
Infusion pumps
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Insert a catheter into the jugular vein for drug administration and another into the carotid artery for blood pressure monitoring. Surgically expose the uterus and insert a saline-filled balloon catheter into one uterine horn to measure intrauterine pressure.
-
Baseline Recording: Allow the animal to stabilize and record baseline uterine activity for at least 30 minutes.
-
Antagonist Administration: Administer the test compound (this compound or Atosiban) or vehicle via the desired route (intravenous bolus, infusion, or oral gavage).
-
Oxytocin Challenge: After a predetermined time following antagonist administration, infuse oxytocin intravenously at a dose sufficient to induce robust and regular uterine contractions.
-
Data Acquisition: Continuously record intrauterine pressure throughout the experiment.
-
Data Analysis: Quantify the frequency and amplitude of uterine contractions before and after antagonist administration. Calculate the percentage inhibition of the oxytocin-induced response. For dose-response studies, determine the ED50 value.
Conclusion
Both this compound and Atosiban are valuable tools for in vivo research on the oxytocin system. This compound offers the advantages of being a non-peptide, orally bioavailable compound with high selectivity for the oxytocin receptor. This makes it particularly suitable for studies requiring oral administration and where minimizing effects on the vasopressin system is crucial. Atosiban, a clinically approved drug, is a potent inhibitor of uterine contractions with a well-documented safety profile in humans. Its peptide nature necessitates intravenous administration, which may be preferable for experiments requiring precise control over plasma concentrations. The choice between these two antagonists should be carefully considered based on the specific aims and methodological requirements of the research.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. Comparison of the in vivo activity of different oxytocin antagonists in the pregnant baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peripheral Oxytocin Blockade: L-368,899 versus L-371,257
For researchers investigating the peripheral roles of oxytocin, selecting the appropriate antagonist is a critical decision. This guide provides a detailed comparison of two widely used non-peptide oxytocin receptor (OTR) antagonists, L-368,899 and L-371,257, with a focus on their utility for peripheral blockade. We present a comprehensive overview of their binding affinities, selectivity, and in vivo efficacy, supported by experimental data and detailed protocols.
A key differentiator between these two compounds is their ability to cross the blood-brain barrier. This compound is known to be brain-penetrant, making it a tool to study the central effects of oxytocin.[1] In contrast, L-371,257 exhibits poor penetration of the blood-brain barrier, rendering it a peripherally selective antagonist.[2] This fundamental difference dictates their application in disentangling the central versus peripheral actions of oxytocin.
Pharmacological Profile: A Head-to-Head Comparison
The following tables summarize the quantitative data for this compound and L-371,257, providing a clear comparison of their performance as OTR antagonists.
| Parameter | This compound | L-371,257 | Reference Species |
| Oxytocin Receptor Affinity (Ki) | 12 nM | 4.6 nM | Coyote[3][4][5] / Human[6] |
| Oxytocin Receptor Affinity (IC50) | 8.9 nM | - | Rat Uterus[7][8][9] |
| 26 nM | - | Human Uterus[8] | |
| Vasopressin V1a Receptor Affinity (Ki) | 511.6 nM | 3.7 nM | Coyote[3] / Rat[10][11] |
| Vasopressin V1a Receptor Affinity (IC50) | 370 nM | - | -[7][9] |
| Vasopressin V2 Receptor Affinity (IC50) | 570 nM | >10,000 nM | -[7][9] / Human[11] |
| Selectivity (OTR vs V1aR) | ~40-fold | >800-fold (human) | Coyote[3][4][5] / Human[2][6] |
| In Vivo Efficacy (ED50) | - | 0.55 mg/kg | Rat (inhibition of oxytocin-induced uterine contractions)[11] |
| Oral Bioavailability | Yes (14-18% in rats) | Yes | Rat[8][12] |
| Blood-Brain Barrier Penetration | Yes | Poor/No | -[1][2] |
Table 1: Comparative Pharmacological Data for this compound and L-371,257. This table provides a side-by-side comparison of key pharmacological parameters for the two oxytocin receptor antagonists.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, this section details the experimental protocols for key assays used to characterize these antagonists.
Radioligand Competition Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of this compound and L-371,257 for the oxytocin receptor.
Materials:
-
Cell membranes expressing the oxytocin receptor (e.g., from uterine tissue or recombinant cell lines).
-
Radioligand, such as [3H]-Oxytocin or a selective radio-labeled OTR antagonist.
-
Unlabeled competitor ligands (this compound and L-371,257).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a constant amount of membrane preparation, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled competitor ligand (this compound or L-371,257).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
In Vivo Inhibition of Uterine Contractions
This in vivo assay assesses the functional antagonism of the oxytocin receptor.
Objective: To determine the in vivo efficacy of this compound and L-371,257 in blocking oxytocin-induced uterine contractions.
Animal Model: Anesthetized female rats in estrus.
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate the jugular vein for drug administration and the uterine horn for monitoring contractions via a water-filled balloon catheter.
-
Baseline Measurement: Record baseline uterine activity.
-
Antagonist Administration: Administer a single bolus injection of the antagonist (this compound or L-371,257) or vehicle via the jugular vein.
-
Oxytocin Challenge: After a set time (e.g., 5 minutes), administer a bolus of oxytocin to induce uterine contractions.
-
Measurement of Contractions: Record the uterine contractile activity for a defined period (e.g., 10 minutes) following the oxytocin challenge.
-
Data Analysis: Quantify the uterine contractile response (e.g., by integrating the area under the curve of the pressure recording). Compare the response in antagonist-treated animals to that in vehicle-treated controls to determine the percentage of inhibition. The ED50, the dose of the antagonist that produces 50% of the maximal inhibitory effect, can be calculated from a dose-response curve.[14]
Visualizing Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of these oxytocin antagonists.
Caption: Oxytocin receptor signaling cascade leading to smooth muscle contraction.
Caption: General workflow for a radioligand competition binding assay.
Caption: Logical model for using this compound and L-371,257 to dissect oxytocin's actions.
Conclusion
The choice between this compound and L-371,257 for peripheral oxytocin blockade hinges on the specific research question. For studies exclusively focused on peripheral oxytocin systems without confounding central effects, L-371,257 is the superior choice due to its poor blood-brain barrier penetration and high selectivity for the oxytocin receptor over vasopressin V1a receptors.[2][6] Conversely, this compound, with its ability to access the central nervous system, is a valuable tool for investigating the central actions of oxytocin or when a non-selective peripheral and central blockade is desired.[1] Researchers should carefully consider the pharmacological profiles and experimental context outlined in this guide to make an informed decision for their studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. L-371,257 - Wikipedia [en.wikipedia.org]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. This compound hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating L-368,899: A Comparative Guide to a Potent Oxytocin Receptor Antagonist for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of L-368,899 with other oxytocin receptor antagonists and detailed experimental protocols for validating its activity in a new animal model.
This compound is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the central effects of oxytocin, a neuropeptide crucial for various social behaviors and physiological processes.[2][3] This guide offers a comparative analysis of this compound against other common OTR antagonists and presents a generalized protocol for its validation in a novel animal model, facilitating its application in preclinical research.
Comparative Analysis of Oxytocin Receptor Antagonists
The selection of an appropriate OTR antagonist is critical for the specific research question. This compound distinguishes itself through its potency, selectivity, and pharmacokinetic profile. The following table summarizes the key characteristics of this compound in comparison to other widely used OTR antagonists.
| Antagonist | Type | Selectivity (over Vasopressin Receptors) | Key Features |
| This compound | Non-peptide | > 40-fold for V1a and V2 | Orally bioavailable, brain penetrant[1][2] |
| Atosiban | Peptide | Also a vasopressin V1a receptor antagonist[4][5] | Used clinically to suppress preterm labor[4] |
| L-371,257 | Non-peptide | Selective for OTR[6] | Peripherally selective, limited brain penetration[2] |
| Barusiban | Peptide | High affinity for OTR[7] | Investigated for preterm labor[4] |
| Retosiban | Non-peptide | Selective for OTR[4] | Orally active, investigated for preterm labor[4] |
Table 1: Comparison of this compound with other oxytocin receptor antagonists.
Validating this compound in a New Animal Model: Experimental Protocols
This section outlines a comprehensive, multi-step protocol to validate the antagonist activity of this compound in a new animal model. This workflow ensures a thorough characterization of its pharmacological effects.
Caption: Experimental workflow for validating this compound in a new animal model.
Phase 1: In Vitro Characterization
1.1. Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the oxytocin receptor in the target species.
-
Methodology:
-
Prepare cell membranes from a cell line stably expressing the oxytocin receptor of the new animal model, or from relevant tissues (e.g., uterus, brain).
-
Perform a competitive binding assay using a radiolabeled oxytocin receptor agonist or antagonist (e.g., [3H]-oxytocin or a labeled selective antagonist) and increasing concentrations of this compound.
-
Incubate membranes, radioligand, and this compound until equilibrium is reached.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
1.2. Functional Antagonism Assay
-
Objective: To confirm that this compound functionally antagonizes oxytocin-induced signaling.
-
Methodology (Example: Calcium Mobilization Assay):
-
Culture cells expressing the species-specific oxytocin receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of oxytocin (typically the EC80).
-
Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader.
-
Determine the IC50 of this compound for the inhibition of the oxytocin-induced calcium signal.
-
Phase 2: In Vivo Pharmacokinetics
2.1. Dose Formulation and Administration
-
Objective: To prepare a suitable formulation of this compound for administration and to determine its pharmacokinetic profile.
-
Methodology:
-
Formulate this compound hydrochloride in a suitable vehicle (e.g., water, saline, or a suspension for oral gavage).
-
Administer a single dose of this compound to a cohort of animals via the intended route of administration (e.g., intravenous, intraperitoneal, oral).
-
Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 360 minutes).
-
If investigating central effects, collect cerebrospinal fluid (CSF) or brain tissue at terminal time points.[8]
-
Analyze the concentration of this compound in plasma, CSF, and/or brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), t1/2 (half-life), and oral bioavailability.[9]
-
Phase 3: In Vivo Pharmacodynamics
3.1. Oxytocin Challenge Study
-
Objective: To demonstrate that this compound can block the physiological or behavioral effects of exogenously administered oxytocin.
-
Methodology (Example: Inhibition of Oxytocin-Induced Uterine Contractions):
-
Anesthetize female animals in the appropriate reproductive state (e.g., estrus).
-
Implant a catheter into the uterine horn to measure intrauterine pressure.[10]
-
Administer a predetermined dose of this compound (based on pharmacokinetic data).
-
After a suitable pre-treatment time, administer a bolus of oxytocin to induce uterine contractions.[3]
-
Record the frequency and amplitude of uterine contractions and compare them to a vehicle-treated control group.
-
To establish a dose-response, repeat the experiment with different doses of this compound to determine the dose that produces a 50% inhibition of the oxytocin response (ED50).[3]
-
Oxytocin Receptor Signaling Pathway
Understanding the mechanism of action of this compound requires knowledge of the oxytocin receptor signaling cascade. This compound acts by competitively binding to the oxytocin receptor, a G-protein coupled receptor (GPCR), thereby preventing oxytocin from binding and initiating downstream signaling.
Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.
The activation of the oxytocin receptor primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[11][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), which in turn can activate downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.[12][13] These signaling events ultimately lead to various cellular responses, including smooth muscle contraction and neurotransmitter release. This compound effectively blocks these downstream effects by preventing the initial binding of oxytocin to its receptor.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxytocin antagonists for assisted reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. abmole.com [abmole.com]
- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-368,899 and Other Non-Peptide Oxytocin Antagonists: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the non-peptide oxytocin receptor antagonist L-368,899 and other prominent alternatives, including Retosiban, Epelsiban, and Cligosiban. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of their performance, supported by experimental data, to facilitate informed decisions in research and development.
Executive Summary
Non-peptide oxytocin antagonists represent a significant class of compounds investigated for various therapeutic applications, ranging from the prevention of preterm labor to the treatment of premature ejaculation. This compound, one of the earlier developed antagonists, has been a valuable research tool. However, newer agents such as Retosiban, Epelsiban, and Cligosiban have since emerged with distinct pharmacological profiles. This guide presents a side-by-side comparison of their binding affinities, selectivity, pharmacokinetic properties, and clinical findings to provide a clear and objective overview of their respective characteristics.
Data Presentation
The following tables summarize the key quantitative data for this compound and its comparators.
Table 1: Comparative Binding Affinity and Selectivity of Non-Peptide Oxytocin Antagonists at Human Receptors
| Compound | Oxytocin Receptor (OTR) Ki (nM) | Vasopressin V1a Receptor Ki (nM) | Vasopressin V1b Receptor Ki (nM) | Vasopressin V2 Receptor Ki (nM) | Selectivity (V1a/OTR) | Selectivity (V2/OTR) |
| This compound | 26[1][2][3] | 370[2] | - | 570[2] | 14.2 | 21.9 |
| Retosiban | 0.65[4][5] | >910 (>1400-fold selective) | - | >910 (>1400-fold selective) | >1400 | >1400 |
| Epelsiban | 0.13[6] | >6500 (>50000-fold selective) | 8700 (>63000-fold selective) | >4100 (>31000-fold selective) | >50,000 | >31,000 |
| Cligosiban | 5.7 - 9.5[7][8][9] | >100-fold selective | >100-fold selective | >100-fold selective | >100 | >100 |
Note: Ki values are inhibition constants, with lower values indicating higher binding affinity. Selectivity is calculated as the ratio of Ki for the vasopressin receptor to the Ki for the oxytocin receptor.
Table 2: Comparative Pharmacokinetic Properties of Non-Peptide Oxytocin Antagonists
| Compound | Species | Oral Bioavailability (%) | Half-life (t½) | Key Findings |
| This compound | Rat | 14-18%[3] | ~2 hours[3] | Suboptimal oral bioavailability was a limitation for clinical development.[10] |
| Retosiban | Rat | ~100%[11] | 1.4 hours[11] | Orally active and effective in preclinical models of preterm labor.[10] |
| Epelsiban | Human | - | 1.5-3.0 hours | Rapidly absorbed and eliminated, designed for peripheral action with minimal CNS penetration.[6] |
| Cligosiban | Rat | 63.8%[12] | ~12 hours (human)[13] | Orally active with good CNS penetration, investigated for premature ejaculation.[9][14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the presented data. Below are representative protocols for key experiments.
Radioligand Binding Assay for Oxytocin Receptor Affinity
This assay determines the binding affinity of a compound to the oxytocin receptor.
-
Membrane Preparation:
-
Human uterine smooth muscle cells or a cell line stably expressing the human oxytocin receptor (e.g., HEK293-hOTR) are cultured and harvested.
-
Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.[15]
-
-
Competition Binding Assay:
-
A constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-Oxytocin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled non-peptide antagonist (this compound, Retosiban, etc.) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin.
-
-
Incubation and Filtration:
-
The reaction is incubated at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[15]
-
In Vitro Uterine Smooth Muscle Contraction Assay
This assay assesses the functional antagonist activity of the compounds on uterine tissue.[16][17]
-
Tissue Preparation:
-
Contraction Induction:
-
Antagonist Application:
-
Increasing concentrations of the non-peptide oxytocin antagonist are added to the bath to assess their ability to inhibit the oxytocin-induced contractions.[16]
-
-
Data Recording and Analysis:
-
The frequency and amplitude of uterine contractions are recorded using a force transducer.
-
The inhibitory effect of the antagonist is quantified by measuring the reduction in contractile activity.
-
Mandatory Visualization
Oxytocin Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by oxytocin receptor activation and the point of intervention for non-peptide antagonists.
Caption: Oxytocin Receptor Signaling Pathway and Antagonist Action.
Experimental Workflow: Radioligand Binding Assay
The diagram below outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the oxytocin receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
- 1. This compound hydrochloride | OXTR antagonist | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Retosiban - Wikipedia [en.wikipedia.org]
- 6. Epelsiban - Wikipedia [en.wikipedia.org]
- 7. Oxytocin receptor is a promising therapeutic target of malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. Cligosiban, A Novel Brain-Penetrant, Selective Oxytocin Receptor Antagonist, Inhibits Ejaculatory Physiology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epelsiban | oxytocin receptor antagonist | CAS 872599-83-2 | GSK557296; GSK-557296 | InvivoChem [invivochem.com]
- 12. Pharmacokinetics, bioavailability and metabolism of cligosiban, an antagonist of oxytocin receptor, in rat by liquid chromatography hyphenated with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, Safety, and Tolerability of Multiple Doses of the Novel Oxytocin Receptor Antagonist Cligosiban in Development for Premature Ejaculation: Two Randomized Clinical Trials in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
L-368,899: A Comparative Analysis of its Selectivity in Primate Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oxytocin receptor antagonist L-368,899, focusing on its selectivity for the oxytocin receptor (OXTR) over the vasopressin 1a receptor (AVPR1a) in primate studies. This document summarizes key experimental data, details methodologies from pivotal studies, and visualizes relevant biological pathways to offer an objective assessment of this compound's performance as a research tool.
Executive Summary
This compound is a non-peptide antagonist widely used in preclinical research to investigate the role of the oxytocin system in behavior and physiology. While generally considered a selective OXTR antagonist, recent findings in human brain tissue suggest a more complex selectivity profile compared to its initial characterization in human uterine tissue. This guide presents the available data to aid researchers in making informed decisions when utilizing this compound in primate-based studies.
Quantitative Data Summary
The selectivity of this compound for the oxytocin receptor over the vasopressin V1a receptor has been a subject of investigation, with some conflicting reports depending on the tissue and species being studied. The following tables summarize the available quantitative data on the binding affinity of this compound.
| Compound | Receptor | Tissue | Species | Binding Affinity (IC50 in nM) | Selectivity (Fold) | Reference |
| This compound | Oxytocin Receptor (OXTR) | Uterus | Human | 8.9 | ~42x vs. V1a | [1][2] |
| Vasopressin V1a Receptor (AVPR1a) | Not Specified | Human | 370 | [1][2] | ||
| Vasopressin V2 Receptor (AVPR2) | Not Specified | Human | 570 | [1][2] |
Table 1: Binding Affinity of this compound in Human Uterine Tissue. This data is based on the original characterization of the compound and is widely cited by commercial suppliers.
| Compound | Receptor | Tissue | Species | Binding Affinity (Ki in nM) | Selectivity (Fold) | Reference |
| This compound | Oxytocin Receptor (OXTR) | Brain | Coyote | 12.38 | ~41x vs. AVPR1a | [3] |
| Vasopressin V1a Receptor (AVPR1a) | Brain | Coyote | 511.6 | [3] |
Table 2: Binding Affinity of this compound in Coyote Brain Tissue. While not a primate study, this provides relevant comparative data in a mammalian brain.
A recent study by Freeman and colleagues (2021) using competitive-binding autoradiography on human brain tissue presented a different selectivity profile. While the specific Ki or IC50 values are not available in the published abstract, the authors report that this compound has a 4.3-fold higher affinity for the AVPR1a than the OXTR in the human brain.[4] This finding is in contrast to the data from human uterine tissue and coyote brain tissue.
Experimental Protocols
In Vivo Administration in Rhesus Monkeys (Boccia et al., 2007)
This study aimed to determine if peripherally administered this compound could cross the blood-brain barrier and affect social behavior in rhesus monkeys.
-
Subjects: Adult male and female rhesus monkeys (Macaca mulatta).
-
Drug Preparation and Administration: this compound was dissolved in a vehicle solution and administered intravenously (IV).
-
Dosage: Doses of 1 mg/kg and 3 mg/kg were used in the behavioral part of the study.
-
Sample Collection for Pharmacokinetic Analysis:
-
Cerebrospinal fluid (CSF) was collected via cisterna magna puncture at multiple time points post-injection to measure drug concentration.
-
For brain tissue analysis, animals were euthanized, and brains were rapidly removed and dissected to determine the regional accumulation of the drug.
-
-
Behavioral Testing: Female monkeys were tested for their interest in an infant and for their sexual behavior following the administration of this compound or a saline control.[5]
In Vitro Competitive Binding Autoradiography (Adapted from Freeman et al., 2021 and other sources)
This method is used to determine the binding affinity of a compound for a specific receptor in brain tissue sections.
-
Tissue Preparation: Post-mortem human brain tissue is sectioned on a cryostat and mounted on microscope slides.
-
Radioligand Incubation: The tissue sections are incubated with a solution containing a radiolabeled ligand that is known to bind to the receptor of interest (e.g., ¹²⁵I-ornithine vasotocin analog for OXTR).
-
Competitive Binding: To determine the affinity of the test compound (this compound), parallel incubations are performed with the radioligand and increasing concentrations of the unlabeled test compound. The unlabeled compound will compete with the radioligand for binding to the receptor.
-
Washing and Drying: After incubation, the slides are washed to remove any unbound radioligand and then dried.
-
Autoradiography: The slides are exposed to a film or a phosphor imaging screen, which detects the radioactivity. The resulting image shows the location and density of the radioligand binding.
-
Data Analysis: The density of the signal is quantified and used to generate a competition curve. From this curve, the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) can be determined, and from this, the inhibitory constant (Ki) can be calculated.[3][4]
Signaling Pathways and Experimental Workflow
To understand the functional consequences of this compound binding to its target receptors, it is essential to visualize the downstream signaling pathways. Both the oxytocin and vasopressin V1a receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11.
Figure 1: Simplified Gq-coupled signaling pathway for OXTR and AVPR1a.
The experimental workflow for determining receptor binding affinity using competitive binding autoradiography is a multi-step process.
Figure 2: Experimental workflow for competitive binding autoradiography.
Discussion and Conclusion
The selectivity of this compound for the oxytocin receptor in primates appears to be context-dependent. Data derived from human uterine tissue indicates a high degree of selectivity for the OXTR over vasopressin receptors.[1][2] This is supported by studies in the coyote brain, which also show a strong preference for the OXTR.[3] However, recent research on human brain tissue suggests that this compound may have a higher affinity for the AVPR1a than the OXTR.[4]
This discrepancy highlights the importance of considering the tissue and species when interpreting the effects of this compound. The different selectivity profiles may be due to variations in receptor subtypes, post-translational modifications, or the local cellular environment between the uterus and the brain.
For researchers using this compound in primate neurobehavioral studies, it is crucial to be aware of its potential to interact with AVPR1a. This is particularly important when investigating behaviors where both oxytocin and vasopressin systems are implicated. Future studies should aim to further characterize the binding profile of this compound in different primate brain regions to provide a more complete picture of its selectivity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DigitalCommons@USU - Student Research Symposium: Comparing this compound and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 5. researchgate.net [researchgate.net]
The Role of Oxytocin Receptor Antagonist L-368,899 in Pair Bonding: A Comparative Analysis
For Immediate Release
A comprehensive review of scientific literature reveals the significant role of the non-peptide oxytocin receptor antagonist, L-368,899, in modulating the intricate behaviors of pair bonding, particularly in socially monogamous species like the prairie vole (Microtus ochrogaster). This guide synthesizes key findings, compares the effects of this compound with other neurochemical modulators of pair bonding, and provides detailed experimental methodologies for researchers in neuroscience and drug development.
The formation of enduring social bonds is a complex process governed by a delicate interplay of neurochemical systems. Among these, the oxytocin system has been identified as a critical regulator. This compound, a potent and selective oxytocin receptor antagonist with the ability to cross the blood-brain barrier, has emerged as an invaluable tool for dissecting the specific contributions of oxytocin to social attachment.[1]
This compound and the Inhibition of Partner Preference
Studies utilizing the standardized Partner Preference Test (PPT) have demonstrated that the administration of an oxytocin receptor antagonist (OTA), such as this compound, can effectively block the formation of a partner preference in prairie voles.[2][3] This behavioral paradigm is the gold standard for assessing pair bonding in this species. In a typical PPT, a vole is allowed to choose between spending time with a familiar partner or a novel stranger. A significant preference for the familiar partner is indicative of a social bond.
While direct quantitative data from a single study exhaustively comparing this compound with a wide range of alternatives is not available, a meta-analysis of existing literature provides a clear picture of its effects relative to other key players in the neurobiology of pair bonding.
Comparative Analysis of Pair Bonding Modulators
The neurochemical landscape of pair bonding is not limited to the oxytocin system. Vasopressin and dopamine pathways are also crucial. The following table summarizes the behavioral effects of this compound in comparison to a vasopressin V1a receptor antagonist and a dopamine D2 receptor agonist and antagonist.
| Compound | Target Receptor | Effect on Partner Preference Formation | Animal Model | Key Findings | References |
| This compound (OTA) | Oxytocin Receptor (OTR) | Blocks formation | Prairie Vole | Central administration of an OTA prevents the development of a partner preference following mating or cohabitation.[2][3] | [2][3] |
| V1a Receptor Antagonist | Vasopressin 1a Receptor (V1aR) | Blocks formation (in males) | Prairie Vole | Central administration of a V1aR antagonist prevents pair bond formation in male prairie voles.[4][5] | [4][5] |
| Quinpirole | Dopamine D2 Receptor (D2R) | Facilitates formation | Prairie Vole | Administration of the D2R agonist quinpirole can induce a partner preference even in the absence of mating.[1][6][7] | [1][6][7] |
| Eticlopride | Dopamine D2 Receptor (D2R) | Blocks formation | Prairie Vole | The D2R antagonist eticlopride blocks the formation of a partner preference.[1] | [1] |
Experimental Protocols: The Partner Preference Test
The Partner Preference Test (PPT) is a robust and widely used behavioral assay to quantify pair bonding in prairie voles.[8][9][10][11]
Apparatus: A three-chambered apparatus consisting of a central neutral chamber connected to two identical side chambers.
Procedure:
-
Cohabitation Phase: A sexually naive experimental vole (male or female) is housed with a sexually naive vole of the opposite sex (the "partner") for a predetermined period (typically 6-24 hours). Mating is often allowed to occur as it facilitates bond formation.
-
Test Phase: Following cohabitation, the experimental vole is placed in the central chamber of the PPT apparatus. The "partner" is tethered in one of the side chambers, and a novel, sexually naive vole of the same sex as the partner (the "stranger") is tethered in the opposite side chamber.
-
Data Collection: The amount of time the experimental vole spends in close proximity (huddling) with the partner versus the stranger is recorded over a 3-hour period. Time spent in each of the three chambers is also measured.
-
Analysis: A significant preference for the partner, measured as a greater amount of time spent huddling with the partner compared to the stranger, indicates the formation of a pair bond. A partner preference index can be calculated as: (Time with Partner - Time with Stranger) / (Time with Partner + Time with Stranger).[8]
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Simplified signaling pathway of pair bond formation.
Caption: Experimental workflow for the Partner Preference Test.
Conclusion
References
- 1. Dopamine D2 receptor-mediated regulation of partner preferences in female prairie voles (Microtus ochrogaster): a mechanism for pair bonding? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsc.utoronto.ca [utsc.utoronto.ca]
- 3. A gender-specific mechanism for pair bonding: oxytocin and partner preference formation in monogamous voles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facilitation of Affiliation and Pair-Bond Formation by Vasopressin Receptor Gene Transfer into the Ventral Forebrain of a Monogamous Vole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central vasopressin V1a receptor activation is independently necessary for both partner preference formation and expression in socially monogamous male prairie voles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D2 receptors in the nucleus accumbens are important for social attachment in female prairie voles (Microtus ochrogaster) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxytocin receptor antagonist reverses the blunting effect of pair bonding on fear learning in monogamous prairie voles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Familiarity and mate preference assessment with the partner preference test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroscientist’s Guide to the Vole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Familiarity and Mate Preference Assessment with the Partner Preference Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of L-368,899 Across Preclinical Species
L-368,899 is a potent, orally active, non-peptide antagonist of the oxytocin receptor, which has been investigated for its potential in preventing preterm labor. Understanding its pharmacokinetic profile across different animal species is crucial for the extrapolation of preclinical safety and efficacy data to humans. This guide provides a comparative summary of the pharmacokinetics of this compound in rats, dogs, and monkeys, supported by experimental data and detailed methodologies.
Data Presentation: Pharmacokinetic Parameters of this compound
The following table summarizes the key pharmacokinetic parameters of this compound in female and male rats and female dogs following intravenous (IV) and oral (PO) administration.
| Species | Sex | Dose (mg/kg) | Route | t½ (hr) | CL (ml/min/kg) | Vdss (L/kg) | AUC | Bioavailability (%) | Cmax | Tmax (hr) |
| Rat | Female | 1 | IV | ~2 | 23-36 | 2.0-2.6 | - | - | - | - |
| Rat | Female | 10 | IV | ~2 | 18 | 2.0-2.6 | - | - | - | - |
| Rat | Male | 1, 2.5, 10 | IV | ~2 | 23-36 | 2.0-2.6 | - | - | - | - |
| Rat | Male | 5 | PO | - | - | - | - | 18 | - | - |
| Rat | Male | 25 | PO | - | - | - | - | 41 | - | <1 |
| Rat | Female | 25 | PO | - | - | - | 4.5-fold higher than male | - | - | - |
| Rat | Male | 100 | PO | - | - | - | - | - | - | 1-4 |
| Dog | Female | 1, 2.5, 10 | IV | ~2 | 23-36 | 3.4-4.9 | - | - | - | - |
| Dog | Female | 5 | PO | - | - | - | - | 17 | - | <1 |
| Dog | Female | 33 | PO | - | - | - | 12-fold higher than 5mg/kg dose | 41 | - | 1-4 |
| Monkey (Rhesus) | Male | 1 | IV | - | - | - | - | - | - | - |
| Coyote | - | 3 | IM | - | - | - | - | - | Peak in CSF at 15-30 min | - |
Note: AUC values for oral doses in rats and dogs showed non-linear increases with dose. Bioavailability could not be calculated for all oral doses due to these non-linear kinetics. Data for monkeys is limited in the provided search results. Data for coyotes is from a single study with intramuscular administration.
Experimental Protocols
The pharmacokinetic parameters listed above were determined using standard preclinical experimental protocols. A general methodology is outlined below.
1. Animal Models and Housing:
-
Species: Sprague-Dawley rats, Beagle dogs, and Rhesus monkeys were used in the primary pharmacokinetic studies. Coyotes were used in a separate study.
-
Housing: Animals were housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water, except when fasting was required for oral dosing studies.
2. Drug Formulation and Administration:
-
Intravenous (IV) Administration: this compound was dissolved in a suitable vehicle for intravenous injection. The formulation was administered as a bolus dose, typically into the tail vein for rats or a cephalic vein for dogs and monkeys.
-
Oral (PO) Administration: For oral dosing, this compound was typically formulated as a suspension and administered via oral gavage.
-
Intramuscular (IM) Administration: In the coyote study, the drug was administered via intramuscular injection.
3. Sample Collection:
-
Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing. For rats, blood was often collected via cannulation of a major blood vessel or via sparse sampling from the tail vein. For larger animals like dogs and monkeys, blood was drawn from peripheral veins.
-
Plasma Preparation: Blood samples were collected in tubes containing an anticoagulant (e.g., EDTA). Plasma was separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.
-
Cerebrospinal Fluid (CSF) Sampling: In some studies, particularly in monkeys and coyotes, CSF samples were collected to assess brain penetration.
4. Bioanalytical Method:
-
Sample Analysis: The concentration of this compound in plasma and other biological matrices was determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides high sensitivity and selectivity for accurate quantification.
5. Pharmacokinetic Data Analysis:
-
Non-Compartmental Analysis: Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution at steady state (Vdss), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC) were calculated using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).
-
Bioavailability Calculation: Oral bioavailability (F) was calculated as the ratio of the dose-normalized AUC following oral administration to the dose-normalized AUC following intravenous administration.
Mandatory Visualizations
This compound acts as a selective antagonist at the oxytocin receptor (OTR), which is a G-protein-coupled receptor (GPCR). By binding to the OTR, this compound prevents the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. This blockade inhibits oxytocin-mediated physiological responses, such as uterine contractions.
Caption: Mechanism of action of this compound as an oxytocin receptor antagonist.
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of a compound like this compound in an animal model.
Probing the Canid Oxytocin System: A Comparative Guide to the Antagonist L-368,899
For researchers, scientists, and drug development professionals investigating the neurobiology of social behavior in canids, the selective blockade of oxytocin receptors is a critical experimental approach. The non-peptide oxytocin receptor (OTR) antagonist, L-368,899, has emerged as a primary tool for these studies. This guide provides a comprehensive comparison of its performance based on available experimental data in canids, offering insights into its efficacy and optimal use.
Overview of this compound
This compound is a potent, non-peptide, and orally active oxytocin receptor antagonist.[1][2][3] Originally developed for the prevention of preterm labor in humans, its utility in that area was limited.[1][4][5][6][7][8][9] However, it has been widely adopted in neuroscience research to investigate the role of the oxytocin system in behavior.[4][5][6][8][9] Its ability to cross the blood-brain barrier and selectively block central oxytocin receptors after peripheral administration makes it a valuable tool for in vivo studies.[4][5][6][8][9][10]
Performance Data: this compound in Canids
Recent validation studies in coyotes (Canis latrans), a representative canid species, have provided crucial data on the binding affinity, selectivity, and pharmacokinetics of this compound.[4][5][6][8] This allows for a more informed application of this tool in canid research.
Binding Affinity and Selectivity
A key consideration for any receptor antagonist is its affinity for the target receptor and its selectivity over other related receptors. In the case of the oxytocin system, the structurally similar vasopressin 1a receptor (AVPR1a) is the most important off-target receptor to consider.
| Parameter | Coyote Brain Tissue | Reference |
| Binding Affinity (Ki) for OTR | 12.38 nM | [4] |
| Binding Affinity (Ki) for AVPR1a | 511.6 nM | [4] |
| Selectivity Ratio (AVPR1a Ki / OTR Ki) | > 40-fold | [4][6] |
These data demonstrate that this compound is highly selective for the oxytocin receptor over the vasopressin 1a receptor in the coyote brain.[4]
Pharmacokinetics in Canids
Understanding the pharmacokinetic profile of this compound is essential for designing behavioral experiments with appropriate timing of drug administration and behavioral testing.
A study by Freeman et al. (2024) investigated the concentration of this compound in cerebrospinal fluid (CSF) and plasma of coyotes following a 3 mg/kg intramuscular injection.[4]
| Time Point (minutes) | Mean CSF Concentration (ng/mL) | Mean Plasma Concentration (ng/mL) |
| 0 | 0 | 0 |
| 15 | ~1.5 | ~20 |
| 30 | ~2.5 | ~40 |
| 45 | ~1.0 | ~50 |
| 60 | < 1.0 | ~55 |
| 90 | < 1.0 | ~60 |
Note: Values are estimated from graphical representations in the source publication.
The study found that this compound peaked in the CSF between 15 and 30 minutes after intramuscular injection and returned to baseline by 45 minutes, suggesting an optimal window for behavioral testing within this timeframe.[4][5][6][8]
An earlier study by Thompson et al. (1997) examined the pharmacokinetics of this compound in female dogs following intravenous (IV) and oral administration.[1]
| Administration Route | Dose (mg/kg) | t1/2 (hours) | Plasma Clearance (mL/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) |
| Intravenous | 1 | ~2 | 23-36 | 3.4-4.9 | N/A |
| Intravenous | 2.5 | ~2 | 23-36 | 3.4-4.9 | N/A |
| Intravenous | 10 | ~2 | 23-36 | 3.4-4.9 | N/A |
| Oral | 5 | N/A | N/A | N/A | 17 |
| Oral | 33 | N/A | N/A | N/A | 41 |
This study showed that this compound has a half-life of approximately 2 hours in dogs after IV administration and is orally bioavailable, although with non-linear kinetics at higher doses.[1][7]
Experimental Protocols
In Vitro Receptor Binding Assay (Coyote Brain)
Objective: To determine the binding affinity and selectivity of this compound for the oxytocin receptor (OTR) and vasopressin 1a receptor (AVPR1a) in coyote brain tissue.
Methodology:
-
Tissue Preparation: Brain tissue from coyotes is sectioned and mounted on slides.
-
Radioligand Incubation: Slides are incubated with a radiolabeled ligand specific for either OTR ([¹²⁵I]-ornithine vasotocin analog) or AVPR1a ([¹²⁵I]-linear vasopressin antagonist).
-
Competitive Binding: A competing, non-labeled ligand (this compound) is added at increasing concentrations to displace the radioligand from the receptors.
-
Autoradiography: The slides are exposed to film to visualize the location and density of the radioligand binding.
-
Data Analysis: The density of the signal is quantified and used to calculate the inhibition constant (Ki) of this compound for each receptor, which represents its binding affinity.
In Vivo Pharmacokinetic Study (Coyote)
Objective: To determine the time course of this compound concentrations in cerebrospinal fluid (CSF) and blood plasma after peripheral administration.
Methodology:
-
Animal Preparation: Captive coyotes are used for the study. Baseline blood and CSF samples are collected.
-
Drug Administration: this compound is administered via intramuscular injection (3 mg/kg).
-
Sample Collection: Paired blood and CSF samples are collected at specific time points (e.g., 15, 30, 45, 60, and 90 minutes) after injection.[4]
-
Sample Processing: Blood samples are centrifuged to separate plasma. All samples are stored at -80°C until analysis.[4]
-
Concentration Analysis: The concentration of this compound in the CSF and plasma samples is determined using techniques such as mass spectrometry.
Visualizing Experimental Workflows and Pathways
References
- 1. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Carbon-11 N-methyl alkylation of this compound and in vivo PET imaging investigations for neural oxytocin receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of L-368,899 Administration Routes: A Researcher's Guide
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is critical for designing and interpreting experiments. This guide provides a comparative analysis of the efficacy of different administration routes for the oxytocin receptor antagonist, L-368,899, based on available preclinical data.
This compound is a potent, selective, and orally active non-peptide oxytocin receptor antagonist.[1][2][3] It was initially developed for potential use in preventing preterm labor.[1][4] While its clinical utility for that purpose was limited, this compound has become a widely used tool in neuroscience research to investigate the role of the oxytocin system in social behaviors in animal models.[5][6][7] This guide synthesizes pharmacokinetic data from intravenous (IV), oral, and intramuscular (IM) administration studies to inform experimental design and data interpretation.
Pharmacokinetic Profiles: A Head-to-Head Comparison
The route of administration significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of this compound, ultimately influencing its bioavailability and efficacy. Preclinical studies in rats, dogs, and coyotes provide valuable insights into these differences.
Intravenous (IV) vs. Oral Administration in Rats and Dogs
A comprehensive study in rats and dogs established the fundamental pharmacokinetic parameters of this compound following IV and oral administration.[1]
Key Pharmacokinetic Parameters (IV Administration)
| Species | Dose (mg/kg) | Half-life (t½) (hr) | Plasma Clearance (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) |
| Rats (Female) | 1 | ~2 | 23-36 | 2.0-2.6 |
| 2.5 | ~2 | 23-36 | 2.0-2.6 | |
| 10 | ~2 | 18 | 2.0-2.6 | |
| Rats (Male) | 1 | ~2 | 23-36 | 2.0-2.6 |
| 2.5 | ~2 | 23-36 | 2.0-2.6 | |
| 10 | ~2 | 23-36 | 2.0-2.6 | |
| Dogs (Female) | 1 | ~2 | 23-36 | 3.4-4.9 |
| 2.5 | ~2 | 23-36 | 3.4-4.9 | |
| 10 | ~2 | 23-36 | 3.4-4.9 |
Table 1: Pharmacokinetic parameters of this compound following intravenous administration in rats and dogs. Data sourced from Thompson et al., 1997.[1]
Key Pharmacokinetic Parameters (Oral Administration)
| Species | Dose (mg/kg) | Cmax | Tmax (hr) | AUC | Oral Bioavailability (%) |
| Rats (Female) | 5 | - | <1 | - | 14 |
| 25 | - | <1 | 4.5-fold higher than males | - | |
| 100 | - | 1-4 | ~8-fold increase from 25 mg/kg | - | |
| Rats (Male) | 5 | - | <1 | - | 18 |
| 25 | - | <1 | - | 41 | |
| Dogs (Female) | 5 | - | <1 | - | 17 |
| 33 | - | 1-4 | 12-fold higher than 5 mg/kg | 41 |
Table 2: Pharmacokinetic parameters of this compound following oral administration in rats and dogs. Due to nonlinear kinetics, some bioavailability values could not be calculated. Data sourced from Thompson et al., 1997.[1]
Following intravenous administration, this compound exhibited a consistent half-life of approximately 2 hours in both rats and dogs across various doses.[1] Plasma clearance was also relatively consistent, with the exception of female rats at the highest dose.[1]
Oral administration revealed rapid absorption, with peak plasma concentrations (Cmax) reached in under an hour at lower doses.[1] However, oral bioavailability was found to be variable and dose-dependent, indicating nonlinear kinetics.[1] In both species, plasma drug levels increased more than proportionally with increasing oral doses.[1] Notably, female rats showed significantly higher plasma concentrations than males, particularly at the 25 mg/kg dose, which was attributed to gender differences in metabolic capacity.[1][4] The primary route of elimination for this compound is through feces, with the compound being extensively metabolized.[1]
Intramuscular (IM) Administration in Coyotes
A study in coyotes provides the primary data for the intramuscular route of administration for this compound.[5]
Key Pharmacokinetic Parameters (IM Administration)
| Species | Dose (mg/kg) | Peak CSF Concentration Time (min) |
| Coyotes | 3 | 15-30 |
Table 3: Pharmacokinetic parameter of this compound following intramuscular administration in coyotes. Data sourced from Freeman et al., 2024.[5][6]
In coyotes, intramuscularly injected this compound peaked in the cerebrospinal fluid (CSF) between 15 and 30 minutes after administration, suggesting a rapid central nervous system penetration.[5][6] In contrast, plasma levels of the drug accumulated more slowly.[5][6] This study highlights that for central nervous system targets, the window for behavioral testing after intramuscular injection would be relatively short.[5]
Experimental Protocols
The methodologies employed in these studies are crucial for understanding and potentially replicating the findings.
Intravenous and Oral Pharmacokinetic Study in Rats and Dogs
-
Animals: Female and male rats and female dogs were used.[1]
-
IV Administration: this compound was administered intravenously at doses of 1, 2.5, and 10 mg/kg.[1]
-
Oral Administration: this compound was administered orally at doses of 25 and 100 mg/kg in rats and 5 and 33 mg/kg in dogs.[1]
-
Sample Collection: Blood samples were collected at various time points post-administration.[1]
-
Analysis: Plasma concentrations of this compound were determined to calculate pharmacokinetic parameters.[1]
-
Metabolism Studies: In vitro metabolism of this compound was assessed using liver microsomes from both male and female rats to investigate gender differences in metabolic rates.[1]
Intramuscular Pharmacokinetic Study in Coyotes
-
Animals: Captive coyotes were used in the study.[5]
-
IM Administration: this compound was formulated in saline and administered via intramuscular injection at a dose of 3 mg/kg.[5]
-
Sample Collection: Paired blood and CSF samples were collected over a 90-minute period.[5]
-
Analysis: The concentrations of this compound in plasma and CSF were quantified to determine the time course of the drug in these compartments.[5] Brain tissue was also analyzed post-mortem to confirm the presence of the drug in various subregions.[5]
Visualizing the Research Workflow
The following diagram illustrates a generalized workflow for a pharmacokinetic study, applicable to the investigation of compounds like this compound.
A generalized workflow for a preclinical pharmacokinetic study.
Conclusion
The available data provides a strong foundation for comparing the efficacy of intravenous, oral, and intramuscular administration of this compound.
-
Intravenous administration provides 100% bioavailability and consistent pharmacokinetic parameters, making it the gold standard for ensuring precise dosing and predictable plasma concentrations.
-
Oral administration offers the convenience of a non-invasive route but is characterized by lower and more variable bioavailability, with significant dose and gender-dependent effects.[1] This route requires careful dose selection and consideration of potential variability in absorption and metabolism.
-
Intramuscular administration appears to provide rapid access to the central nervous system, which may be advantageous for behavioral studies targeting brain oxytocin receptors.[5][6] However, the systemic absorption is slower compared to the CNS penetration.
References
- 1. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DigitalCommons@USU - Student Research Symposium: Comparing this compound and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
Safety Operating Guide
Navigating the Disposal of L-368,899: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals utilizing the selective oxytocin receptor antagonist L-368,899 now have access to a comprehensive guide on its proper handling and disposal. This document outlines essential safety and logistical information, ensuring the responsible management of this compound within a laboratory setting. Adherence to these procedures is critical for maintaining a safe research environment and complying with regulatory standards.
This compound is a potent, non-peptide antagonist of the oxytocin receptor, playing a significant role in studies related to preterm labor, social behavior, and other physiological processes mediated by oxytocin.[1][2] Given its use in experimental research, understanding the appropriate disposal methods is paramount to mitigate any potential environmental or health impacts.
Recommended Disposal Procedures for this compound
While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, general principles for the disposal of laboratory chemical waste should be strictly followed.[1][3][4][5][6][7] The following step-by-step guide is based on established best practices for chemical waste management.
Step 1: Waste Identification and Classification
All materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), should be treated as hazardous chemical waste.[1][4] This is a precautionary measure due to the compound's biological activity and the lack of specific ecotoxicological data.
Step 2: Use of Appropriate Waste Containers
-
Container Type: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[1][3][8] High-density polyethylene (HDPE) or other resistant plastic containers are generally suitable.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1][6][8] The date when the first waste is added should also be recorded.[8]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[1][4][7][8]
Step 3: Segregation of Waste
Store the this compound waste container separately from incompatible chemicals to prevent accidental reactions.[1][8] It is advisable to store it in a designated satellite accumulation area within the laboratory.[8]
Step 4: Disposal through a Licensed Contractor
-
Do Not Dispose in Regular Trash or Down the Drain: Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the sink.[3][4][9]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6]
Step 5: Decontamination of Empty Containers
Empty containers that held pure this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol) before disposal.[1] The rinsate must be collected and disposed of as hazardous waste.[1] After triple-rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies.[2][4]
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₆H₄₂N₄O₅S₂ |
| Molecular Weight | 554.77 g/mol |
| Solubility in DMSO | 100 mg/mL (169.14 mM) |
| Solubility in Water | 2 mg/mL (3.38 mM) |
| Storage (Powder) | -20°C for 3 years |
| Storage (In Solvent) | -80°C for 1 year |
Data sourced from multiple chemical suppliers.
Oxytocin Receptor Signaling Pathway
This compound exerts its effects by blocking the oxytocin receptor (OXTR), a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by oxytocin binding to its receptor is the Gq/11 pathway. The following diagram illustrates this key signaling pathway.
Caption: Oxytocin Receptor Signaling via the Gq Pathway.
By providing this essential safety and logistical information, we aim to foster a culture of safety and responsibility within the research community, ensuring that groundbreaking scientific work can proceed without compromising the well-being of researchers or the environment.
References
- 1. researchgate.net [researchgate.net]
- 2. What are OXTR antagonists and how do they work? [synapse.patsnap.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxytocin Receptor Signaling in Vascular Function and Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Personal protective equipment for handling L-368,899
Essential Safety and Handling Guide for L-368,899
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent, non-peptide oxytocin receptor antagonist. All personnel must review this guide thoroughly before working with this compound.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. The information presented here is a synthesis of data from chemical suppliers and general laboratory safety protocols. It is imperative to treat this compound as potentially hazardous.
Hazard Identification and Protective Measures
This compound is a potent pharmacological agent.[1][2][3][4][5] While specific toxicity data is limited, it should be handled with care to avoid exposure.
| Hazard Statement | Precautionary Statement |
| Warning: May be harmful if swallowed, inhaled, or absorbed through the skin. | Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[6] |
| Caution: Potent oxytocin receptor antagonist.[1][2][3][4][5] | Avoid exposure if pregnant or trying to conceive. |
| Notice: This product is for research use only and not for human or veterinary use.[4][6] | Use only in a designated laboratory setting with appropriate safety controls. |
Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory when handling this compound to minimize exposure risk.
| Equipment | Standard | Purpose |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles. | Protects eyes from splashes or airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (if handling powder outside of a fume hood). | Prevents inhalation of airborne particles. |
Operational Plans
Standard Operating Procedure for Handling this compound
-
Preparation:
-
Conduct all work with this compound within a certified chemical fume hood.
-
Ensure all necessary PPE is worn correctly.
-
Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Have a chemical spill kit readily accessible.
-
-
Handling and Use:
-
When handling the solid form, use appropriate tools (e.g., spatula, weighing paper) to avoid generating dust.
-
For creating solutions, add the solvent to the solid slowly to prevent splashing. This compound is soluble in DMSO and water.[6]
-
Cap all containers tightly when not in use.
-
-
Immediate Decontamination:
-
In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
If inhaled, move to fresh air. If breathing is difficult, seek medical attention.
-
In case of a spill, absorb the material with an inert absorbent, place it in a sealed container, and dispose of it as chemical waste.
-
Disposal Plan
Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
-
Solid Waste: Collect all contaminated disposables (e.g., gloves, bench paper, pipette tips) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.
-
Unused Product: Dispose of any unused this compound as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
Visual Guides
The following diagrams illustrate the safe handling workflow and the hierarchy of controls for managing risks associated with this compound.
Caption: Safe handling workflow for this compound.
Caption: Hierarchy of controls for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
